Amlodipine-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIQEAQVCYTUBX-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670072 | |
| Record name | 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185246-14-3 | |
| Record name | 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Amlodipine-d4 and its chemical structure
An In-depth Technical Guide to Amlodipine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the deuterium-labeled analog of Amlodipine, a widely prescribed dihydropyridine calcium channel blocker.[1][2] Amlodipine is a cornerstone therapy for hypertension (high blood pressure) and angina (chest pain) due to its ability to relax vascular smooth muscle, leading to vasodilation.[3][4][5] It functions by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[4][6]
While pharmacologically similar to its parent compound, this compound is not intended for human or veterinary use.[6] Its primary and critical role is in analytical and pharmacokinetic research.[7][8] The incorporation of four deuterium atoms on the ethoxy side chain creates a stable, heavier isotopologue of the drug. This mass difference is fundamental to its application as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][6][9] The use of this compound significantly enhances the accuracy, precision, and reliability of quantifying Amlodipine concentrations in biological matrices, which is essential for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[7][8]
Chemical Structure and Properties
This compound is structurally identical to Amlodipine, with the exception of four hydrogen atoms being replaced by deuterium atoms on the terminal ethyl group of the aminoethoxy side chain. This substitution results in a mass shift that allows it to be distinguished from the unlabeled drug by a mass spectrometer, without significantly altering its chemical and physical behavior during sample extraction and chromatographic separation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 1185246-14-3 [m.chemicalbook.com]
- 3. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amlodipine - Wikipedia [en.wikipedia.org]
- 5. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. veeprho.com [veeprho.com]
- 8. veeprho.com [veeprho.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Characterization of Amlodipine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Amlodipine-d4, a deuterated analogue of the widely prescribed calcium channel blocker, Amlodipine. This isotopically labeled compound serves as an invaluable internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Amlodipine in biological matrices through mass spectrometry-based assays. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and drug development professionals.
Synthesis of this compound
The synthesis of this compound is achieved through a modification of the well-established Hantzsch dihydropyridine synthesis. This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. To introduce the deuterium labels into the Amlodipine structure, a deuterated starting material is incorporated into the synthesis. In this case, 2-(2-aminoethoxy-d4)ethanol is a key precursor.
The logical workflow for the synthesis is outlined below:
Amlodipine-d4: A Technical Guide to its Physical and Chemical Properties
Amlodipine-d4 is a deuterated form of Amlodipine, a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2] This isotopically labeled version serves as an invaluable tool in pharmacokinetic and bioequivalence studies, primarily as an internal standard for the quantification of amlodipine in biological matrices using mass spectrometry techniques.[3][4] The inclusion of deuterium atoms results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometric analysis without altering its chemical reactivity.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below, providing a comprehensive overview for researchers and drug development professionals.
| Property | Value | Source(s) |
| Chemical Name | 3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | [5] |
| Alternate Names | 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine-d4; (R,S)-Amlodipine-d4; Amlopres-d4 | [6] |
| CAS Number | 1185246-14-3 | [5][6] |
| Molecular Formula | C₂₀H₂₁D₄ClN₂O₅ | [6][7] |
| Molecular Weight | 412.90 g/mol | [6][8] |
| Melting Point | 106-108°C | [4] |
| Solubility | Chloroform, DMSO (31.25 mg/mL) | [4][8][9] |
| Storage Temperature | -20°C Freezer | [4] |
Synthesis of this compound
The synthesis of Amlodipine and its deuterated analogues is often achieved through the Hantzsch dihydropyridine synthesis.[1][10][11] This multicomponent reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester (ethyl acetoacetate), and a nitrogen donor (a source of ammonia).[2] To introduce the deuterium labels into the this compound structure, deuterated starting materials or intermediates are utilized in the synthesis process.[10] For instance, a deuterated form of 2-chloroethanol can be used to prepare the deuterated 2-azidoethanol, a key intermediate which is then incorporated into the final molecule.[10]
Mechanism of Action: Calcium Channel Blockade
Amlodipine, the non-deuterated parent compound, functions as a dihydropyridine calcium channel blocker.[12][13] It exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1] This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1] The signaling pathway is depicted in the diagram below.
Mechanism of action of Amlodipine.
Experimental Protocols
This compound is predominantly used as an internal standard in bioanalytical methods for the quantification of amlodipine in biological samples, such as human plasma. A common and robust technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantification of Amlodipine in Human Plasma using LC-MS/MS
Objective: To accurately determine the concentration of amlodipine in human plasma samples.
Materials and Reagents:
-
Amlodipine and this compound reference standards
-
Human plasma (K3EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (purified)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tertiary butyl ether, ethyl acetate)[4][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Sample Preparation:
-
To a known volume of plasma sample (e.g., 200 µL), add the this compound internal standard solution.[5]
-
Perform sample extraction to remove proteins and other interfering substances. This can be achieved through:
-
Solid Phase Extraction (SPE): Condition an SPE cartridge, load the plasma sample, wash with an appropriate solvent, and elute the analytes.[3]
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tertiary butyl ether) to the plasma sample, vortex to mix, and centrifuge to separate the layers. The organic layer containing the analytes is then collected.[6]
-
-
Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Chromatographic separation is typically achieved on a C18 column.[4][6][14] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate with formic acid).[6][14] Elution can be isocratic or gradient.[6][14]
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Detection is performed using electrospray ionization in positive ion mode with Multiple Reaction Monitoring (MRM).[3][6] The MRM transitions monitored are specific for amlodipine and this compound. For example:
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of amlodipine to this compound against the concentration of the calibration standards.
-
The concentration of amlodipine in the plasma samples is determined from the calibration curve.
-
The following diagram illustrates the general workflow for this analytical procedure.
Analytical workflow for amlodipine quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. sciex.com [sciex.com]
- 4. bionclinicals.com [bionclinicals.com]
- 5. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20020132834A1 - Method for preparing amlodipine - Google Patents [patents.google.com]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. US20090062352A1 - Deuterium-enriched amlodipine - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. US6653481B2 - Process for making amlodipine - Google Patents [patents.google.com]
- 13. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Amlodipine-d4 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine is a long-acting calcium channel blocker used to treat hypertension and angina.[1][2] Accurate quantification of amlodipine in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Various factors, such as sample loss during preparation and fluctuations in instrument response, can introduce significant variability.[3][4] To counteract these issues, an internal standard (IS) is employed.
This guide details the mechanism and application of Amlodipine-d4, a stable isotope-labeled (SIL) derivative of amlodipine, as an internal standard. Its structural and chemical similarity to the parent drug, amlodipine, makes it an ideal choice for ensuring robust and reliable quantification.[5][6]
The Core Principle: Mechanism of Action of an Internal Standard
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known, constant amount to every sample, calibrator, and quality control sample before any sample processing steps.[3][7] The fundamental principle is that the IS experiences the same procedural variations as the analyte.
The quantification is not based on the absolute response of the analyte but on the ratio of the analyte's response to the internal standard's response.[3][8] This ratio normalization effectively cancels out variations that can occur during:
-
Sample Preparation: Losses during extraction, evaporation, or reconstitution steps affect both the analyte and the IS proportionally.
-
Injection Volume: Minor differences in the volume injected into the LC system are compensated for because the ratio of analyte to IS in that small volume remains constant.
-
Ionization Efficiency (Matrix Effects): Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because a SIL internal standard co-elutes and has nearly identical ionization characteristics to the analyte, it experiences the same degree of ion suppression or enhancement, thus correcting for this "matrix effect".[5][9]
This compound serves this role exceptionally well. Being a deuterated analog, it is chemically almost identical to amlodipine but has a different mass-to-charge ratio (m/z) due to the presence of four deuterium atoms. This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously while ensuring they behave alike during sample preparation and analysis.[6][10]
Experimental Protocol: Quantification of Amlodipine in Human Plasma
The following is a representative LC-MS/MS protocol for the quantification of amlodipine in human plasma using this compound as the internal standard. This protocol is synthesized from established and validated methods.[6][11][12]
Materials and Reagents
-
Amlodipine reference standard
-
This compound (internal standard)
-
HPLC-grade acetonitrile, methanol
-
Ammonium formate or ammonium acetate
-
Formic acid
-
Human plasma (K3EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of amlodipine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution with a methanol/water mixture to create calibration curve standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in methanol/water.[12]
Sample Preparation (Protein Precipitation Method)
-
Pipette 300 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 30 µL of the this compound internal standard spiking solution to each tube and vortex briefly.[12]
-
Add 900 µL of acetonitrile (protein precipitation agent) to each tube.
-
Vortex vigorously for 2 minutes to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Typical Setting |
| LC Column | C18 column (e.g., Zorbax SB-C18, 50 x 4.6 mm, 3.5 µm)[11][12] |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Formate (or Acetate) with 0.1% Formic Acid in water. A common ratio is 80:20 (v/v).[6] |
| Flow Rate | 0.7 - 0.8 mL/min[6][11] |
| Run Time | 2.5 - 7.0 minutes[11][13] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Amlodipine: 409.2 → 238.1[6] This compound: 413.2 → 238.1[6] |
| Source Temp. | 300 - 500°C[13][14] |
| Ion Spray Voltage | 5500 V[13][14] |
Quantitative Data & Method Validation
A robust bioanalytical method using this compound must be validated according to regulatory guidelines. The tables below summarize typical performance characteristics.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 0.100 - 20.725 ng/mL | [6][12] |
| Correlation Coefficient (r²) | > 0.99 | [12] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.3 ng/mL |[6][13] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Nominal) | Reference |
|---|---|---|---|---|
| Low QC | < 10% | < 10% | 92 - 108% | [6] |
| Medium QC | < 10% | < 10% | 92 - 108% | [6] |
| High QC | < 10% | < 10% | 92 - 108% |[6] |
Table 3: Recovery and Matrix Effect
| Parameter | Amlodipine | This compound | Reference |
|---|---|---|---|
| Extraction Recovery | |||
| Low QC | 85.2% | 84.5% | [6] |
| Medium QC | 87.1% | 86.8% | [6] |
| High QC | 86.5% | 85.9% | [6] |
| Matrix Effect | |||
| Low QC | 98.9% | 99.2% | [6] |
| High QC | 101.5% | 100.8% |[6] |
The near-identical recovery and matrix effect values for amlodipine and this compound demonstrate the effectiveness of the internal standard in compensating for analytical variability.
Visualizations: Workflows and Principles
The following diagrams illustrate the key processes and concepts involved in using this compound as an internal standard.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Principle of internal standard correction for sample loss.
Caption: Conceptual mass spectrum showing distinct m/z peaks.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amlodipine - Wikipedia [en.wikipedia.org]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standard - Wikipedia [en.wikipedia.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. waters.com [waters.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
- 14. sciex.com [sciex.com]
Amlodipine vs. Amlodipine-d4: A Comprehensive Pharmacological and Bioanalytical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the pharmacological properties of Amlodipine and its deuterated analog, Amlodipine-d4. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and bioanalysis. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of both compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Introduction to Amlodipine and the Role of Deuteration
Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1][2] It exerts its therapeutic effects by selectively inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4]
This compound is a stable, deuterium-labeled isotopologue of Amlodipine. In this formulation, four hydrogen atoms on the ethoxyethyl side chain have been replaced with deuterium atoms. This subtle structural modification makes this compound an invaluable tool in bioanalytical chemistry, primarily serving as an internal standard in pharmacokinetic and bioequivalence studies for the precise quantification of Amlodipine in biological matrices using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The rationale for using a deuterated analog as an internal standard lies in its near-identical chemical and physical properties to the parent drug, while having a distinct molecular weight. This allows it to co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, yet be distinguished by its mass-to-charge ratio (m/z). This ensures accurate and reproducible quantification by correcting for variations in sample preparation and instrument response.
Comparative Pharmacological Properties
While this compound is predominantly used as a bioanalytical tool, the introduction of deuterium can potentially influence its pharmacological profile through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism for deuterated compounds if the cleavage of a C-H bond is the rate-limiting step in their metabolism.
Mechanism of Action
The mechanism of action for both Amlodipine and this compound is expected to be identical. Both compounds act as peripheral arterial vasodilators by blocking the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle.[3] This leads to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.[4]
The signaling pathway for Amlodipine's vasodilatory effect is illustrated below:
Pharmacokinetics
The pharmacokinetic profiles of Amlodipine and this compound are anticipated to be very similar. However, due to the kinetic isotope effect, minor differences in metabolism may exist. Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6] The deuteration in this compound could potentially slow this metabolic process, which might lead to a slightly longer half-life and increased exposure. However, for its application as an internal standard, it is generally assumed that these differences do not significantly affect its behavior during the analytical process.
Table 1: Pharmacokinetic Parameters of Amlodipine
| Parameter | Value | Reference |
| Bioavailability | 60-65% | [4] |
| Time to Peak Plasma Concentration (Tmax) | 6-12 hours | [2] |
| Protein Binding | ~93% | [2] |
| Volume of Distribution | 21 L/kg | [4] |
| Elimination Half-life (t1/2) | 30-50 hours | [2] |
| Metabolism | Extensively hepatic (primarily CYP3A4) | [5][6] |
| Excretion | ~60% as metabolites in urine, 10% unchanged | [7] |
Pharmacodynamics
The pharmacodynamic effects of Amlodipine, such as the reduction of blood pressure, are directly related to its plasma concentration.[1] Given the expected similarity in pharmacokinetics, the pharmacodynamic profile of this compound is likely to be comparable to that of Amlodipine. Any minor alterations in metabolism due to the kinetic isotope effect would be expected to result in only subtle changes in the onset and duration of its antihypertensive effects.
Bioanalytical Application of this compound
This compound is a critical tool for the accurate quantification of Amlodipine in biological samples. The following section outlines a typical experimental protocol for the analysis of Amlodipine in human plasma using LC-MS/MS with this compound as an internal standard.
Experimental Protocol: Quantification of Amlodipine in Human Plasma by LC-MS/MS
This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
3.1.1. Materials and Reagents
-
Amlodipine reference standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges
3.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3.1.3. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add a known concentration of this compound internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Amlodipine and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
3.1.4. LC-MS/MS Analysis
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometry Parameters for Amlodipine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Amlodipine | 409.2 | 238.1 |
| This compound | 413.2 | 238.1 |
Note: The specific m/z transitions may vary slightly depending on the instrument and adduct ion formed.
The workflow for this bioanalytical method is depicted in the following diagram:
Conclusion
Amlodipine and this compound are pharmacologically very similar, with both acting as potent calcium channel blockers. The primary and critical role of this compound is as an internal standard in bioanalytical methods, enabling the precise and accurate quantification of Amlodipine in complex biological matrices. The kinetic isotope effect resulting from deuteration may lead to minor differences in the metabolic rate of this compound compared to Amlodipine, but for its intended analytical purpose, these differences are generally considered negligible. This guide provides a foundational understanding of the comparative pharmacology and analytical application of these two compounds, which is essential for researchers and professionals in the field of drug development and analysis.
References
- 1. scilit.com [scilit.com]
- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacogenomics of amlodipine and hydrochlorothiazide therapy and the quest for improved control of hypertension: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
Amlodipine-d4 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Amlodipine-d4, a deuterated analog of the widely used calcium channel blocker, amlodipine. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed information on suppliers, purchasing, and its application in experimental settings.
This compound: Supplier and Purchasing Information
This compound is available from several reputable suppliers of research chemicals and analytical standards. The table below summarizes key quantitative data from various suppliers to facilitate easy comparison for procurement.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities & Pricing |
| Santa Cruz Biotechnology | This compound | 1185246-14-3 | C₂₀H₂₁D₄ClN₂O₅ | 412.90 | - | Contact for pricing |
| ESS Chem Co. | This compound | 1185246-14-3 | C₂₀H₂₁D₄ClN₂O₅ | 412.90 | 99.4% by HPLC; 99.9% atom D | Contact for pricing |
| This compound Maleate | 1185246-15-4 | C₂₄H₂₅D₄ClN₂O₉ | 528.97 | 99.7% by HPLC; 99% atom D | 10 mg: $285.00, 25 mg: $525.00, 50 mg: $850.00, 100 mg: $1,400.00[1] | |
| Parchem | This compound Maleate | 1185246-15-4 | - | - | - | Contact for pricing |
| A2B Chem | This compound | 1185246-14-3 | C₂₀H₂₁D₄ClN₂O₅ | - | 98% | 5mg:
|
| Cayman Chemical | This compound (maleate) | 1185246-15-4 | C₂₀H₂₁D₄ClN₂O₅ • C₄H₄O₄ | 529.0 | ≥99% deuterated forms (d₁-d₄) | Contact for pricing |
| Simson Pharma Limited | This compound | 1185246-14-3 | C₂₀H₂₁D₄ClN₂O₅ | 412.90 | - | Contact for pricing |
| This compound Maleate | 1185246-15-4 | - | - | - | Contact for pricing | |
| GlpBio | This compound | 1185246-14-3 | C₂₀H₂₁D₄ClN₂O₅ | 412.9 | - | 1 mg: $259.00 |
| LGC Standards | This compound | 1185246-14-3 | C₂₀H₂₁D₄ClN₂O₅ | 412.9 | >95% (HPLC) | Contact for pricing |
Technical Information and Applications
This compound is a stable isotope-labeled version of amlodipine, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. Its primary application is in pharmacokinetic and bioequivalence studies of amlodipine, where it is used to ensure the accuracy and precision of the analytical method by correcting for variations during sample preparation and analysis.
Experimental Protocols
The following is a representative experimental protocol for the quantification of amlodipine in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is based on methodologies described in the scientific literature.[2][3]
3.1. Materials and Reagents
-
Amlodipine reference standard
-
This compound (internal standard)
-
Human plasma (with K3EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ortho-phosphoric acid
-
Water (Milli-Q or equivalent)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
3.2. Stock and Working Solutions Preparation
-
Amlodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve amlodipine reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution in a suitable solvent to a final concentration (e.g., 100 ng/mL).[2][4]
3.3. Sample Preparation (Solid-Phase Extraction)
-
To 300 µL of plasma sample, add 50 µL of the this compound internal standard working solution.[2]
-
Pre-treat the samples by adding 300 µL of 5% ortho-phosphoric acid solution and vortex.[2]
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated samples onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of 5% methanol in water, followed by 1 mL of Milli-Q water.[2]
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.4. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., Luna C18, 150 x 4.6 mm, 5 µm) is suitable for separation.[2]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and 5 mM ammonium formate solution (e.g., 80:20, v/v) with an isocratic flow.[2]
-
Flow Rate: A flow rate of 0.8 mL/min is commonly used.[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for amlodipine and this compound.
Mandatory Visualizations
Bioanalytical Workflow for Amlodipine Quantification
References
- 1. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionclinicals.com [bionclinicals.com]
- 4. sciex.com [sciex.com]
An In-depth Technical Guide to the Safe Handling and Application of Amlodipine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, handling procedures, and experimental applications for Amlodipine-d4, a deuterated analog of the widely used calcium channel blocker, Amlodipine. The information compiled herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.
Safety Data Sheet (SDS) Summary
This compound is a stable, isotopically labeled form of Amlodipine, primarily utilized as an internal standard in analytical and clinical studies for the quantification of Amlodipine. While the toxicological properties of this compound have not been exhaustively investigated, the safety precautions are based on the data available for its non-deuterated counterpart, Amlodipine.
Physical and Chemical Properties
The physical and chemical characteristics of this compound and its common salt form, this compound maleate, are summarized below. These properties are essential for proper storage, handling, and experimental design.
| Property | This compound | This compound Maleate | Reference(s) |
| CAS Number | 1185246-14-3 | 1185246-15-4 | [1][2] |
| Molecular Formula | C₂₀H₂₁D₄ClN₂O₅ | C₂₀H₂₁D₄ClN₂O₅ • C₄H₄O₄ | [1][2] |
| Molecular Weight | 412.9 g/mol | 529.0 g/mol | [1][3][4] |
| Appearance | White to off-white solid | White solid | [5] |
| Melting Point | 106-108 °C | 163-174 °C | [6][7] |
| Solubility | Chloroform (Slightly), Methanol (Sparingly) | DMSO: 30 mg/mL | [2][6] |
| Storage Temperature | -20°C | -20°C | [6][7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes the GHS hazard statements associated with this compound maleate, which is the more commonly available form with comprehensive safety data.
| Hazard Class | GHS Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | H301: Toxic if swallowed | [8] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [8] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [8] |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | [8] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | [8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [8] |
| Hazardous to the Aquatic Environment, Acute Hazard | H400: Very toxic to aquatic life | [8] |
| Hazardous to the Aquatic Environment, Long-term Hazard | H411: Toxic to aquatic life with long lasting effects | [8] |
Handling and First Aid Measures
Proper handling and emergency procedures are critical when working with this compound.
| Aspect | Recommendation | Reference(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection (safety goggles or face shield), and a suitable respirator. | [9] |
| Engineering Controls | Use in a well-ventilated area, preferably in a fume hood. | [8] |
| Safe Handling | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. | [9] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place at -20°C. Keep away from incompatible materials. | [6][7] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [9] |
| In Case of Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of water and soap. Seek medical attention if irritation persists. | [10] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [9] |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [9] |
| Fire Fighting Measures | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus. | [9] |
| Spill and Disposal | Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area and collect the material. Dispose of contents/container in accordance with local, regional, national, and international regulations. | [8][9] |
Experimental Protocols: this compound as an Internal Standard
This compound is predominantly used as an internal standard for the accurate quantification of amlodipine in biological matrices such as plasma and serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.[3][9][10][11][12][13]
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.[11][12]
-
Amlodipine Stock Solution (1 mg/mL): Prepare a stock solution of the non-labeled amlodipine standard in methanol at a concentration of 1 mg/mL.[12]
-
Working Standard Solutions: Prepare a series of working standard solutions of amlodipine at various concentrations by serially diluting the amlodipine stock solution with a suitable solvent (e.g., 50:50 methanol:water).[11]
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the this compound stock solution with the same diluent used for the working standards.[11]
Sample Preparation (Solid-Phase Extraction - SPE)
-
Plasma Sample Preparation: To a 100 µL aliquot of human plasma, add 5 µL of the this compound internal standard working solution and vortex.[10]
-
Pre-treatment: Add 500 µL of 0.2% v/v ethanolamine in water to the plasma sample and vortex.[10]
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[10][11]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[10]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes from the cartridge with 1 mL of 0.1% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used (e.g., Welch Ultimate XB-C18, 100 mm × 2.1 mm, 3 µm).[3] For enantiomeric separation, a chiral column is required (e.g., Chiralcel OJ RH).[13]
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 2 mmol·L⁻¹ ammonium formate, pH 3.0).[3]
-
Flow Rate: A flow rate of 0.6 mL/min is often employed.[3]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The precursor-to-product ion transitions for amlodipine and this compound are monitored.
-
Quantification
A calibration curve is constructed by plotting the peak area ratio of amlodipine to this compound against the concentration of the amlodipine standards. The concentration of amlodipine in the unknown plasma samples is then determined from this calibration curve.[3]
Mechanism of Action and Signaling Pathway
Amlodipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][14] This blockade leads to vasodilation and a subsequent reduction in blood pressure.
Signaling Pathway of Amlodipine in Vascular Smooth Muscle
The following diagram illustrates the signaling pathway affected by Amlodipine in vascular smooth muscle cells.
Caption: Amlodipine blocks L-type calcium channels, inhibiting Ca²⁺ influx and leading to vasodilation.
Experimental Workflow Overview
The following diagram provides a high-level overview of a typical experimental workflow for the quantification of amlodipine in biological samples using this compound as an internal standard.
Caption: General workflow for amlodipine quantification using this compound internal standard.
This technical guide provides a comprehensive overview of the safety, handling, and application of this compound. Researchers should always consult the most recent and specific Safety Data Sheet provided by their supplier before handling this compound and adhere to all institutional safety protocols.
References
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 5. thaiscience.info [thaiscience.info]
- 6. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. sciex.com [sciex.com]
- 12. bionclinicals.com [bionclinicals.com]
- 13. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Research Applications of Stable Isotope-Labeled Amlodipine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core research applications of stable isotope-labeled amlodipine. Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1] The use of stable isotope-labeled analogues of amlodipine, particularly deuterated and carbon-13 labeled forms, has become an indispensable tool in pharmaceutical research and development. This guide details the methodologies for its primary application as an internal standard in bioanalytical assays, its role in pharmacokinetic and metabolism studies, and provides insights into its mechanism of action.
Bioanalytical Quantification using Stable Isotope-Labeled Amlodipine as an Internal Standard
The most prevalent application of stable isotope-labeled amlodipine, such as amlodipine-d4, is as an internal standard (IS) for the quantitative determination of amlodipine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The stable isotope-labeled IS co-elutes with the unlabeled analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method.[3]
Experimental Protocols
Herein are detailed experimental protocols for the quantification of amlodipine in human plasma using this compound as an internal standard.
1.1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 200 ng/mL in methanol)[2]
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
SPE cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
-
-
Protocol:
-
To 200 µL of human plasma in a polypropylene tube, add 10 µL of the 200 ng/mL this compound internal standard working solution.[2]
-
Add 1.5 mL of methyl tert-butyl ether.[2]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.[2]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at approximately 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.[2]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a simpler alternative for sample preparation.
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Ethyl acetate
-
Centrifuge
-
-
Protocol:
-
To a pre-labeled tube, add the plasma sample.
-
Add the internal standard solution (this compound).
-
Add 2.0 mL of ethyl acetate.
-
Vortex the samples for 10 minutes at 2500 rpm.
-
Centrifuge the samples for 5 minutes at 4000 rpm and 5°C.
-
The supernatant is then transferred for further processing or direct injection into the LC-MS/MS system.
-
1.3. Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of amlodipine and this compound in methanol (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions of amlodipine by serially diluting the stock solution with a suitable solvent (e.g., methanol:water, 50:50 v/v).
-
Calibration Curve Standards: Prepare calibration standards by spiking drug-free human plasma with the amlodipine working standard solutions to achieve a concentration range (e.g., 0.2 to 32.0 ng/mL).[4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
1.4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation: LC-MS/MS Parameters and Method Validation
The following tables summarize typical LC-MS/MS parameters and method validation data for the quantification of amlodipine using this compound as an internal standard.
Table 1: Mass Spectrometric Parameters for Amlodipine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Amlodipine | 409.1 | 238.0 |
| This compound | 413.2 | 238.0 |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.2 - 32.0 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[4] |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Extraction Recovery | > 85% |
Experimental Workflow Diagram
Pharmacokinetic Studies
Stable isotope-labeled amlodipine is instrumental in conducting pharmacokinetic (PK) studies, which are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of a deuterated internal standard allows for the accurate determination of amlodipine concentrations in plasma over time, enabling the calculation of key PK parameters.
Data Presentation: Pharmacokinetic Parameters of Amlodipine
The following table summarizes the pharmacokinetic parameters of amlodipine obtained from bioequivalence studies in healthy volunteers, where this compound was often used as the internal standard for quantification.
Table 3: Pharmacokinetic Parameters of Amlodipine (5 mg single oral dose) in Healthy Volunteers
| Parameter | Mean Value (± SD) | Reference |
| Cmax (ng/mL) | 3.881 ± 0.982 | [5] |
| Tmax (hr) | 6.0 (median) | [5] |
| AUC₀₋t (ng·hr/mL) | 188.1 ± 48.9 | [5] |
| AUC₀₋inf (ng·hr/mL) | 205.4 ± 55.6 | [5] |
| t₁/₂ (hr) | 41.2 ± 9.8 | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.
Metabolism Studies
The elucidation of a drug's metabolic fate is a critical aspect of drug development. While radiolabeled compounds like ¹⁴C-amlodipine have traditionally been used for these studies, stable isotope-labeled analogues can also be employed to trace and identify metabolites.[6][7] The distinct mass of the labeled metabolites allows for their differentiation from endogenous compounds in complex biological matrices.
Studies with ¹⁴C-amlodipine have shown that amlodipine is extensively metabolized in humans, with the primary metabolic pathway involving the oxidation of the dihydropyridine ring to a pyridine derivative.[6] Subsequent metabolic transformations include oxidative deamination and de-esterification.[6]
Amlodipine Metabolic Pathway
Mechanism of Action: Signaling Pathway
Amlodipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[8] This leads to vasodilation and a subsequent reduction in blood pressure.
Amlodipine Signaling Pathway Diagram
Conclusion
Stable isotope-labeled amlodipine, particularly this compound, is a critical tool in modern pharmaceutical research. Its primary application as an internal standard in LC-MS/MS bioanalysis ensures the accuracy and reliability of pharmacokinetic data. Furthermore, the use of labeled compounds in metabolism studies provides invaluable insights into the drug's fate in the body. The detailed methodologies and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of stable isotope-labeled amlodipine in their work.
References
- 1. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacokinetics and bioequivalence evaluation of two formulations of 10-mg amlodipine besylate: an open-label, single-dose, randomized, two-way crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of pharmacokinetics and safety with bioequivalence of Amlodipine in healthy Chinese volunteers: Bioequivalence Study Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and kinetics of amlodipine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Amlodipine in Human Plasma using Amlodipine-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1][2] Accurate and reliable quantification of amlodipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard (IS), such as Amlodipine-d4, is essential to correct for variations in sample preparation and instrument response, ensuring the accuracy and precision of the results.[1] This application note provides a detailed protocol for the quantification of amlodipine in human plasma using this compound as an internal standard with LC-MS/MS.
Principle of the Internal Standard Method
The use of a deuterated internal standard like this compound is critical in LC-MS/MS analysis. This stable isotope-labeled analog of the analyte has nearly identical chemical and physical properties.[1] It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. By co-eluting with the analyte, it experiences similar variations during extraction, ionization, and detection. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, which effectively normalizes any variations, leading to highly precise and accurate results.
Figure 1: Principle of the internal standard method for LC-MS/MS analysis.
Experimental Protocols
1. Materials and Reagents
-
Amlodipine and this compound reference standards (purity >99%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, ammonium acetate, and ethyl acetate
-
Human plasma (K3EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents
2. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of amlodipine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution with a methanol:water (50:50, v/v) mixture to create calibration curve standards.[3][4]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) with the same diluent.[4]
3. Sample Preparation (Solid-Phase Extraction - SPE)
This is a commonly used method offering high throughput and clean extracts.[1]
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3][4]
-
Sample Loading: To 100 µL of plasma, add a specified volume of the this compound working solution and vortex.[4] Load this mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 50°C.[1] Reconstitute the residue in 300 µL of the mobile phase.[1]
4. LC-MS/MS Instrumental Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Condition |
| LC System | Agilent, Shimadzu, or equivalent |
| Column | C18 column (e.g., Luna C18, 150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (80:20, v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| MS System | Triple quadrupole mass spectrometer (e.g., API 4000)[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| MRM Transitions | Amlodipine: m/z 409.2 → 238.1 this compound: m/z 413.2 → 238.1[1] |
| Ion Spray Voltage | 5500 V[1] |
| Temperature | 550°C[1] |
Analytical Workflow
The overall process from sample receipt to data analysis is depicted in the following workflow diagram.
Figure 2: General workflow for the quantification of amlodipine in plasma.
Method Validation Summary
The described method should be fully validated according to regulatory guidelines. The following tables summarize typical performance characteristics.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.302 – 20.725 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.302 ng/mL[1] |
Table 2: Precision and Accuracy
Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal value.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ QC | 0.302 | < 15% | < 15% | 85-115% |
| Low QC (LQC) | ~0.9 | < 15% | < 15% | 85-115% |
| Medium QC (MQC) | ~10 | < 15% | < 15% | 85-115% |
| High QC (HQC) | ~18 | < 15% | < 15% | 85-115% |
Note: Data represents typical acceptable validation limits. Actual values can be found in cited literature. Intra- and interday precisions have been reported to be within 10% and accuracies within 8% of nominal values.[1]
Table 3: Recovery and Matrix Effect
| Parameter | Amlodipine | This compound |
| Extraction Recovery | ~78.7% | ~89.3% |
| Matrix Effect | Minimal (compensated by IS) | Minimal |
Note: The use of a deuterated internal standard effectively compensates for variability in extraction and matrix effects.[1]
Conclusion
This application note outlines a robust and reliable LC-MS/MS method for the quantification of amlodipine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalysis in clinical and pharmaceutical research. The provided protocols for sample preparation and instrumental analysis serve as a comprehensive guide for researchers and drug development professionals.
References
Application Note and Protocol: Quantification of Amlodipine in Human Plasma using Amlodipine-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina.[1][2][3] Accurate and reliable quantification of amlodipine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantification of amlodipine in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with its deuterated stable isotope, Amlodipine-d4, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
The method involves the extraction of amlodipine and the internal standard (this compound) from human plasma, followed by chromatographic separation on a reverse-phase HPLC column. The analytes are then detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of amlodipine to that of the internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of amlodipine in human plasma is depicted in the following diagram.
Caption: Experimental workflow for amlodipine quantification.
Materials and Reagents
-
Amlodipine reference standard (purity ≥99%)
-
HPLC grade Methanol[5]
-
Ammonium formate[4]
-
Formic acid[5]
-
Ultrapure water
-
Human plasma (with K3EDTA as anticoagulant)[4]
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tertiary butyl ether)[4][6]
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Pipettes and tips
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve amlodipine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[2]
-
Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create working standard solutions for calibration curve and quality control (QC) samples.[2]
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of approximately 100 ng/mL.[4]
Sample Preparation (Solid-Phase Extraction Protocol)
-
To 300 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).[4]
-
Pre-treat the samples by adding 300 µL of 5% orthophosphoric acid and vortex.[4]
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg/1cc) with 1 mL of methanol followed by 1 mL of water.[4]
-
Load the pre-treated sample onto the conditioned cartridge.[4]
-
Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of Milli-Q water.[4]
-
Elute the analytes with 1 mL of methanol.[4]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the typical LC-MS/MS parameters for the analysis of amlodipine.
Table 1: Liquid Chromatography Conditions
| Parameter | Value | Reference |
| Column | Luna C18 (150 x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (80:20, v/v) | [4] |
| Flow Rate | 0.8 mL/min | [4] |
| Injection Volume | 5 µL | |
| Column Temperature | Ambient | |
| Run Time | ~2.5 - 7 minutes | [2][5] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][2][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [1][2][4] |
| MRM Transition (Amlodipine) | m/z 409.2 → 238.1 | [4] |
| MRM Transition (this compound) | m/z 413.2 → 238.1 | [4] |
| Ion Spray Voltage | 5500 V | [1][4] |
| Temperature | 550°C | [4] |
| Collision Energy | ~15 V | [4] |
Method Validation Data
The developed method should be validated according to regulatory guidelines (e.g., FDA). The following tables present typical validation data for the quantification of amlodipine in human plasma.
Table 3: Linearity and Sensitivity
| Parameter | Result | Reference |
| Linearity Range | 0.302 – 20.725 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.302 ng/mL | [4] |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 0.302 | 4.5 | 4.5 | 99.3 | [4] |
| Low | - | 1.4 - 4.4 | 1.6 - 4.5 | Within 8% of nominal | [4] |
| Medium | - | 1.4 - 4.4 | 1.6 - 4.5 | Within 8% of nominal | [4] |
| High | - | 1.4 - 4.4 | 1.6 - 4.5 | Within 8% of nominal | [4] |
Table 5: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect | Reference |
| Amlodipine | 78.7 | No significant ion-suppression or enhancement | [4] |
| This compound | 89.3 | No significant ion-suppression or enhancement | [4] |
Table 6: Stability Data
| Stability Condition | Duration | Result | Reference |
| Stock Solution Stability (at 1-10°C) | 7 days | Stable | [4] |
| Freeze-Thaw Stability (-20°C) | 2 cycles | Stable | [7] |
| Long-Term Stability (-20°C) | 106 days | Stable | [7] |
| Processed Sample Stability (Room Temp) | 7 hours | Stable | [7] |
Data Analysis and Quantification
The concentration of amlodipine in the plasma samples is determined by constructing a calibration curve. The peak area ratio of amlodipine to the internal standard (this compound) is plotted against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically used to fit the curve. The concentration of amlodipine in the unknown samples is then calculated from the regression equation.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantification of amlodipine in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for high-throughput analysis in clinical and research settings. The detailed protocols and validation data presented herein can be readily adapted by laboratories for the bioanalysis of amlodipine.
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. benthamopen.com [benthamopen.com]
- 4. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
Method Development for the Bioanalysis of Amlodipine using Amlodipine-d4 as an Internal Standard
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina.[1][2][3] Accurate and reliable quantification of amlodipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the bioanalysis of amlodipine in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with amlodipine-d4 as the stable isotope-labeled internal standard (IS).[2][4][5][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, thus ensuring high accuracy and precision.[6]
The described method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase chromatographic separation and detection by triple quadrupole mass spectrometry operating in the multiple reaction monitoring (MRM) mode.[1][2][4][7] This approach offers excellent selectivity and sensitivity for the determination of amlodipine in a complex biological matrix like human plasma.[1][6][7]
Experimental Workflow
The overall workflow for the bioanalysis of amlodipine in human plasma is depicted in the following diagram.
Caption: Overall workflow for amlodipine bioanalysis.
Chemical Structures
The chemical structures of amlodipine and its deuterated internal standard, this compound, are shown below. The deuterium atoms in this compound are typically located on the ethyl ester group.
Caption: Chemical structures of Amlodipine and this compound.
Materials and Reagents
-
Analytes: Amlodipine and this compound (analytical grade)
-
Reagents: Formic acid, Ammonium acetate, Water (LC-MS grade)[2][4][8]
-
Biological Matrix: Human plasma (K2EDTA as anticoagulant)
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X)[1][4][7]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of amlodipine and this compound and dissolve in 10 mL of methanol to obtain primary stock solutions of 1 mg/mL each.[1][7]
-
Working Standard Solutions: Prepare serial dilutions of the amlodipine primary stock solution with a mixture of methanol and water (50:50, v/v) to obtain working standard solutions for calibration curve and quality control samples.[1][7]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to obtain a working solution of 100 ng/mL.[1][7]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.[1][7]
-
Sample Loading: To 100 µL of human plasma in a polypropylene tube, add 5 µL of the internal standard working solution (100 ng/mL).[1][7] After vortexing, add 500 µL of 0.2% v/v ethanolamine in water and vortex again.[1][7] Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.[4]
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution optimized for separation |
| Flow Rate | 0.3 - 0.8 mL/min[1][4][8] |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[1][7] |
| Source Temperature | 300 - 500°C[1][7] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Amlodipine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Amlodipine | 409.1 - 409.3 | 238.0 - 238.2 |
| This compound | 413.2 - 413.3 | 238.0 - 238.2 |
| (Note: The exact m/z values may vary slightly depending on the instrument and calibration)[1][2][7] |
Method Validation
A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. The key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995[4] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy ± 20% | 0.05 - 0.3 ng/mL[1][4][7] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10%[4] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10%[4] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 8%[4] |
| Recovery (%) | Consistent, precise, and reproducible | > 90%[1] |
| Matrix Effect | Internal standard normalized matrix factor within acceptable limits | Minimal matrix effect observed[6] |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ± 15% of nominal | Stable under typical storage and handling conditions[1][7][9] |
Data Presentation
The quantitative data obtained from the analysis of calibration standards and quality control samples should be tabulated for clear presentation and easy interpretation.
Table 5: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Amlodipine/Amlodipine-d4) |
| 0.1 | 0.025 |
| 0.5 | 0.128 |
| 1.0 | 0.255 |
| 5.0 | 1.275 |
| 10.0 | 2.548 |
| 25.0 | 6.370 |
| 50.0 | 12.745 |
Table 6: Example Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.1 | 8.5 | -2.3 | 9.8 | -1.5 |
| LQC | 0.3 | 6.2 | 1.8 | 7.5 | 2.1 |
| MQC | 20.0 | 4.5 | -0.5 | 5.8 | -0.2 |
| HQC | 40.0 | 3.8 | 0.9 | 4.9 | 1.3 |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of amlodipine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for regulated bioanalysis in support of clinical and preclinical studies. The detailed protocols and validation data presented in this application note serve as a comprehensive guide for researchers and scientists involved in the bioanalysis of amlodipine.
References
- 1. sciex.com [sciex.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionclinicals.com [bionclinicals.com]
- 6. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amlodipine Using Amlodipine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of amlodipine, a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2][3] To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, Amlodipine-d4. The protocol is applicable for the analysis of amlodipine in bulk pharmaceutical ingredients and finished dosage forms. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications.
Introduction
Amlodipine is a third-generation dihydropyridine calcium antagonist that is effective in the management of cardiovascular disorders.[4] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations to ensure product quality and therapeutic efficacy. The use of an internal standard is highly recommended in chromatographic analysis to correct for variations in sample injection, extraction efficiency, and instrument response. This compound, a deuterated analog of amlodipine, is an ideal internal standard as it co-elutes with the analyte and exhibits similar chemical behavior, while being distinguishable by a mass spectrometer. Although often used in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this note adapts the principles for a more accessible HPLC-UV platform, assuming co-elution and focusing on the chromatographic separation aspect.
Experimental
Chromatographic Conditions
A summary of typical HPLC and LC-MS/MS conditions for amlodipine analysis is presented below. The proposed HPLC-UV method is a composite of these established techniques.
| Parameter | HPLC-UV Method | LC-MS/MS Method 1[5] | LC-MS/MS Method 2[3] |
| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)[4] | Chiralcel OJ RH | Lux® 3 µm Cellulose-4 (150 x 2 mm) |
| Mobile Phase | Acetonitrile:Methanol:Buffer (e.g., 15:35:50 v/v/v)[1] | 0.2% Ammonia in Acetonitrile (80:20 v/v) | 0.05% Ethanolamine in Acetonitrile:Isopropyl Alcohol (96:4 v/v) |
| Flow Rate | 1.0 mL/min[1][4][5] | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 237 nm[1] | MS/MS | MS/MS |
| Injection Volume | 10 µL[1] | Not Specified | Not Specified |
| Column Temperature | 30°C[1] | Not Specified | Not Specified |
| Internal Standard | This compound | R-Amlodipine-d4 and S-Amlodipine-d4 | (R)-Amlodipine-d4 and (S)-Amlodipine-d4 |
| Retention Time | Amlodipine: ~7.9 min[6] | R-Amlodipine: 1.62 min, S-Amlodipine: 2.51 min | Not Specified |
Reagents and Materials
-
Amlodipine Besylate Reference Standard
-
This compound Besylate Internal Standard[7]
-
HPLC grade Acetonitrile[1]
-
HPLC grade Methanol[1]
-
Triethylamine[1]
-
Orthophosphoric Acid[1]
-
Purified Water
-
0.45 µm Membrane Filters[1]
Standard Solution Preparation
-
Amlodipine Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of Amlodipine Besylate Reference Standard and transfer it into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[8]
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh about 1 mg of this compound Besylate and transfer it into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate aliquots of the Amlodipine stock solution and a fixed amount of the this compound internal standard stock solution into a suitable diluent (e.g., mobile phase). A typical linearity range for amlodipine is 0.8-24 µg/mL.[6]
Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.[1]
-
Accurately weigh a portion of the powder equivalent to a single dose of amlodipine and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent (e.g., mobile phase), sonicate for 15 minutes to dissolve the active ingredient, and then dilute to volume with the same diluent.
-
Add a fixed concentration of the this compound internal standard to the sample solution.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]
Method Validation Summary
The following table summarizes typical validation parameters for HPLC methods for amlodipine, demonstrating the method's suitability for its intended purpose.
| Validation Parameter | Typical Results |
| Linearity (R²) | > 0.999[1][6] |
| Accuracy (% Recovery) | 98.6% - 101.6%[6] |
| Precision (% RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | 0.0674 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[9] |
Experimental Workflow
Caption: Workflow for the HPLC analysis of amlodipine.
Conclusion
The described HPLC method with UV detection, utilizing this compound as an internal standard, provides a reliable and accurate means for the quantification of amlodipine in pharmaceutical preparations. The detailed protocol and established performance characteristics confirm its suitability for routine use in quality control laboratories and for research purposes. The use of a deuterated internal standard significantly improves the method's robustness by compensating for potential variations during the analytical process.
References
- 1. eijppr.com [eijppr.com]
- 2. sciex.com [sciex.com]
- 3. sciex.com [sciex.com]
- 4. japer.in [japer.in]
- 5. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpar.com [ijpar.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols for Amlodipine-d4 Sample Preparation
Introduction
Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina. Accurate and reliable quantification of amlodipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Amlodipine-d4, a stable isotope-labeled internal standard, is commonly used in mass spectrometry-based bioanalytical methods to ensure high accuracy and precision.[1][2] This document provides detailed application notes and protocols for the three most common sample preparation techniques for amlodipine analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Method Comparison
The choice of sample preparation method depends on various factors, including the complexity of the sample matrix, the required sensitivity, throughput needs, and available resources. Below is a summary of the performance characteristics of each technique.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Analyte is retained on a solid sorbent while interferences are washed away. | Analyte is partitioned between two immiscible liquid phases. | Proteins are precipitated out of the sample using an organic solvent or acid. |
| Selectivity | High | Moderate to High | Low |
| Recovery | Good to Excellent (Typically >80%) | Good (Typically >70%) | Variable, potential for co-precipitation |
| Matrix Effect | Low | Moderate | High |
| Throughput | Can be automated for high throughput.[3] | Moderate, can be labor-intensive. | High, simple and fast. |
| Linearity Range | Wide dynamic range, e.g., 0.05 - 20 ng/mL.[4] | Generally good, e.g., 0.1 - 15 ng/mL.[5] | Suitable for higher concentrations, e.g., 0.5 - 50.0 ng/mL.[6] |
| Lower Limit of Quantification (LLOQ) | Very low, e.g., 50 pg/mL.[7][8] | Low, e.g., 0.1 ng/mL.[9] | Higher, e.g., 0.5 ng/mL.[6] |
I. Solid-Phase Extraction (SPE)
SPE is a highly selective method that provides excellent sample cleanup, resulting in low matrix effects and high sensitivity. It is often the preferred method for regulatory bioanalysis.
Experimental Protocol
This protocol is based on the use of a polymeric reversed-phase SPE cartridge for the extraction of amlodipine from human plasma.[7]
1. Materials and Reagents:
-
Amlodipine and this compound reference standards
-
Human plasma (K3EDTA)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ethanolamine
-
SPE cartridges (e.g., Phenomenex Strata™-X, 33 µm Polymeric Reversed Phase)[7]
2. Sample Pre-treatment:
-
To 100 µL of spiked human plasma, add 5 µL of the internal standard working solution (this compound).
-
Vortex the sample for 10 seconds.
-
Add 500 µL of 0.2% v/v ethanolamine in water and vortex again.[7]
3. SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned and equilibrated cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 30% methanol.[10]
-
Drying: Dry the cartridge under high vacuum for 5 minutes.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45 °C. Reconstitute the residue in 200 µL of the initial mobile phase.[10]
Workflow Diagram
II. Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids. It is a cost-effective method suitable for a wide range of applications.
Experimental Protocol
This protocol describes a single-step LLE for the extraction of amlodipine from human plasma using ethyl acetate.[9][11]
1. Materials and Reagents:
-
Amlodipine and this compound reference standards
-
Human plasma
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide (optional, for pH adjustment)
2. LLE Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution.
-
(Optional) Add 50 µL of ammonium hydroxide to alkalinize the plasma.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase for LC-MS/MS analysis.
Workflow Diagram
III. Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation technique. It is particularly useful for high-throughput screening where extensive sample cleanup is not the primary concern.
Experimental Protocol
This protocol details a protein precipitation method using perchloric acid.[6]
1. Materials and Reagents:
-
Amlodipine and this compound reference standards
-
Human plasma
-
Perchloric acid (10%)
-
Acetonitrile (optional, as an alternative precipitant)
2. PPT Procedure:
-
Pipette 1 mL of plasma containing amlodipine into a microcentrifuge tube.
-
Add 100 µL of the internal standard (this compound).
-
Add 100 µL of 10% perchloric acid to precipitate the proteins.[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4,000 RFC for 15 minutes at 4°C.[6]
-
Collect the supernatant.
-
The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup if necessary.
Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. fue.edu.eg [fue.edu.eg]
- 6. benthamopen.com [benthamopen.com]
- 7. sciex.com [sciex.com]
- 8. Sensitive and effective method with 96-well plate for determination of levamlodipine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. phenomenex.com [phenomenex.com]
- 11. bionclinicals.com [bionclinicals.com]
Application Notes and Protocols for Amlodipine-d4 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Amlodipine-d4 as an internal standard in therapeutic drug monitoring (TDM) assays for amlodipine. The methodologies outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high selectivity, sensitivity, and reproducibility for the quantification of amlodipine in biological matrices.
Introduction
Amlodipine is a widely prescribed dihydropyridine calcium channel blocker for the treatment of hypertension and angina.[1][2][3] Therapeutic drug monitoring of amlodipine can be crucial for optimizing dosage, ensuring patient adherence, and minimizing toxicity.[4][5] this compound, a deuterated analog of amlodipine, serves as an ideal internal standard for quantitative analysis by LC-MS/MS.[6][7][8] Its similar chemical and physical properties to amlodipine, but distinct mass, allow for accurate correction of variations during sample preparation and analysis.
Mechanism of Action of Amlodipine
Amlodipine exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][2][3] This leads to peripheral vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.[1]
Experimental Protocols
The following protocols outline the key steps for the quantification of amlodipine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Amlodipine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (K3EDTA)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).
1. Protein Precipitation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing 1 ng/mL of this compound as the internal standard.[4]
-
Vortex the mixture for 10 minutes at 2500 rpm.[9]
-
Centrifuge the samples for 5 minutes at 4000 rpm to precipitate proteins.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Strata™-X) with 1 mL of methanol followed by 1 mL of water.[10]
-
To 100 µL of plasma, add 5 µL of the internal standard working solution (this compound).[10]
-
Add 500 µL of 0.2% v/v ethanolamine in water to the sample and vortex.[10]
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[10]
-
Elute the analytes with 1 mL of 0.1% formic acid in methanol.[10]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
LC-MS/MS Conditions
The following tables summarize typical LC-MS/MS parameters for the analysis of amlodipine and this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Luna C18(2) 100A (150 x 4.6 mm, 5 µm)[7][8] | Zorbax SB, C18 (50 x 4.6 mm, 3.5 µm)[11][12] |
| Mobile Phase | Acetonitrile: 5 mM Ammonium Formate (80:20, v/v)[7][8] | 5 mM Ammonium Acetate in 0.1% Formic Acid: Methanol: Acetonitrile (40:30:30, v/v/v)[11][12] |
| Flow Rate | 0.8 mL/min[7][8] | 0.7 mL/min[11][12] |
| Mode | Isocratic[4][7][8] | Isocratic[11][12] |
| Run Time | ~3.5 min[13] | 2.5 min[11] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Scan Type | Multiple Reaction Monitoring (MRM)[8][10] |
| MRM Transition (Amlodipine) | m/z 409.2 → 238.1[8] |
| MRM Transition (this compound) | m/z 413.2 → 238.1[8] |
| Source Temperature | 300-550 °C[8] |
| Ion Spray Voltage | 5500 V[10][14] |
Method Validation Data
The following tables present a summary of quantitative data from validated LC-MS/MS methods for amlodipine quantification using this compound.
Table 3: Linearity and Sensitivity
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 0.302 - 20.725[7][8] | 0.100 - 9.990[11][12] |
| Correlation Coefficient (r²) | > 0.99[7] | Not specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.302[7] | 0.100[11][12] |
Table 4: Precision and Accuracy
| Parameter | Method 1 | Method 2 |
| Intra-day Precision (%CV) | 1.4 - 4.4%[7] | Within 10% |
| Inter-day Precision (%CV) | 1.6 - 4.5%[7] | Within 10% |
| Accuracy (% of nominal) | Within 8%[7] | Within acceptance range[11] |
Table 5: Recovery
| Analyte | Mean Extraction Recovery |
| Amlodipine | 78.7%[7][8] |
| This compound | 89.3%[7][8] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of amlodipine. The detailed protocols and compiled data in these application notes offer a solid foundation for researchers and clinicians to develop and validate their own assays for clinical and research applications. The high sensitivity and specificity of these methods allow for accurate quantification of amlodipine in biological samples, aiding in personalized medicine and improving patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Therapeutic drug monitoring of amlodipine and the Z-FHL/HHL ratio: Adherence tools in patients referred for apparent treatment-resistant hypertension [scielo.org.za]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bionclinicals.com [bionclinicals.com]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
Application Note: High-Throughput Quantification of Amlodipine and Amlodipine-d4 in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS
Abstract
This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the simultaneous quantification of amlodipine and its deuterated internal standard, amlodipine-d4, in human plasma. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a sensitive and selective method suitable for pharmacokinetic and bioequivalence studies. The presented LLE method demonstrates high extraction efficiency and minimal matrix effects, ensuring accurate and precise results.
Introduction
Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic analysis and clinical monitoring. This protocol describes a simple and efficient LLE procedure using ethyl acetate as the extraction solvent. The use of a stable isotope-labeled internal standard, this compound, compensates for potential variability during sample preparation and analysis, leading to improved accuracy and precision.
Materials and Methods
Reagents and Materials
-
Amlodipine and this compound reference standards
-
Human plasma (K3EDTA as anticoagulant)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (Milli-Q or equivalent)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation
A liquid-liquid extraction method was employed for the extraction of amlodipine and its internal standard from human plasma.[1]
Liquid-Liquid Extraction Protocol
-
Thaw frozen human plasma samples at room temperature.
-
Spike 500 µL of plasma with 20 µL of the this compound internal standard working solution.
-
Add 4 mL of ethyl acetate to the plasma sample.
-
Vortex the mixture for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 8000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer 3.2 mL of the upper organic layer (ethyl acetate) to a clean tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[1]
-
Reconstitute the dried residue with 200 µL of the mobile phase (e.g., a mixture of methanol and 10 mM ammonium acetate).[1]
-
Vortex the reconstituted sample for 30 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.
-
LC Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium acetate with formic acid).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
Results
The liquid-liquid extraction protocol provides consistent and high recovery for both amlodipine and the internal standard. The subsequent LC-MS/MS analysis demonstrates excellent linearity, sensitivity, and precision.
Table 1: Quantitative Performance Data of the LLE-LC-MS/MS Method for Amlodipine
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 12 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [1] |
| Extraction Recovery (Amlodipine) | > 60% | [1] |
| Extraction Recovery (Internal Standard) | > 80% | [1] |
| Inter-day Precision (%CV) | < 15% | |
| Intra-day Precision (%CV) | < 15% | |
| Accuracy (% bias) | Within ±15% |
Note: Precision and accuracy values are typical acceptance criteria for bioanalytical method validation.
Experimental Workflow
Caption: Liquid-liquid extraction workflow for amlodipine and this compound from plasma.
Conclusion
The described liquid-liquid extraction protocol in conjunction with LC-MS/MS analysis provides a reliable and high-throughput method for the quantification of amlodipine in human plasma. The procedure is straightforward, cost-effective, and yields clean extracts with high recovery, making it suitable for routine analysis in a research or clinical setting.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Amlodipine and its Deuterated Analog (Amlodipine-d4) in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of the calcium channel blocker amlodipine and its deuterated internal standard, amlodipine-d4, in human plasma. The use of a deuterated internal standard is a cornerstone of high-quality bioanalysis, compensating for variability in sample preparation and analysis.[1][2] This method is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The protocol outlines a straightforward sample preparation procedure using solid-phase extraction (SPE) and rapid chromatographic separation, making it suitable for high-throughput analysis.
Introduction
Amlodipine is a widely prescribed long-acting calcium channel blocker for the treatment of hypertension and angina.[3][4] Accurate determination of its concentration in biological matrices is essential for clinical and pharmaceutical research. Stable isotope-labeled internal standards, such as deuterated amlodipine (this compound), are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[2][5] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects, which leads to improved accuracy and precision.[5][6] This document provides a detailed protocol for the chromatographic separation of amlodipine from this compound, followed by their quantification using tandem mass spectrometry.
Experimental
Materials and Reagents
-
Amlodipine besylate (≥99.5% purity) and this compound besylate (≥99.1% purity) were sourced from a commercial supplier.[3]
-
HPLC-grade methanol, acetonitrile, and water were obtained from a reputable chemical supplier.[3]
-
Formic acid and ammonium formate were of analytical grade.[3]
-
Human plasma was sourced from an accredited biobank.[3]
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) were used for sample cleanup.[3]
Instrumentation
-
A high-performance liquid chromatography (HPLC) system, such as a Shimadzu LC-VP or equivalent, was used.[3]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was employed for detection.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add the internal standard (this compound) solution.
-
Pre-condition the SPE cartridges with methanol followed by water.[7]
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol with 0.1% formic acid).[7]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[7]
Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic separation was achieved on a C18 analytical column.[3][8][9][10] The conditions were optimized to ensure baseline separation and a short run time, suitable for high-throughput analysis.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Condition |
| HPLC System | Shimadzu LC-VP or equivalent[3] |
| Column | Chromolith RP18e (100 mm × 4.6 mm) or equivalent C18 column[3] |
| Mobile Phase | Acetonitrile and 5 mM ammonium formate solution (e.g., 80:20, v/v)[4] |
| Flow Rate | 0.8 mL/min[4] |
| Column Temperature | Ambient or controlled (e.g., 30°C)[10] |
| Injection Volume | 5 µL |
| Run Time | Approximately 2.5 - 3.5 minutes[3][11] |
| Mass Spectrometer | Triple Quadrupole with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Amlodipine: m/z 409.1 → 238.1, this compound: m/z 413.2 → 238.0[8] |
Results and Discussion
The developed LC-MS/MS method demonstrated effective separation of amlodipine and its deuterated analog, this compound. As expected, due to their similar chemical properties, both compounds co-eluted, which is ideal for an internal standard to accurately compensate for matrix effects and variations in instrument response.[6] The retention time for both analytes was observed to be consistent across multiple runs.
Table 2: Quantitative Data for Amlodipine and this compound
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Amlodipine | ~1.6 | 409.1 | 238.1 |
| This compound | ~1.6 | 413.2 | 238.0 |
Note: Retention times are approximate and may vary slightly depending on the specific LC system and column used.
The method was validated for linearity, accuracy, precision, and stability, with all parameters meeting the acceptance criteria outlined in regulatory guidelines. The linear dynamic range was established to be adequate for measuring plasma concentrations of amlodipine in clinical studies.[3]
Workflow and Diagrams
The overall experimental workflow for the bioanalytical method is depicted below.
Caption: Experimental workflow for the analysis of amlodipine.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the chromatographic separation and quantification of amlodipine and its deuterated internal standard, this compound, in human plasma. The protocol is well-suited for high-throughput bioanalytical laboratories supporting clinical and pharmaceutical studies. The use of a co-eluting deuterated internal standard ensures high accuracy and precision, adhering to the best practices in regulated bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. eijppr.com [eijppr.com]
- 11. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Amlodipine-d4 LC-MS/MS assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in Amlodipine-d4 LC-MS/MS assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Amlodipine using LC-MS/MS with this compound as an internal standard.
| Observed Issue | Potential Cause | Recommended Solution |
| High Variability in this compound (Internal Standard) Signal | Inconsistent sample cleanup leading to variable matrix components. | Optimize and ensure consistency in the sample preparation protocol. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than Protein Precipitation (PPT).[1][2] |
| Co-elution of phospholipids, a major cause of ion suppression in plasma samples. | Modify the chromatographic gradient to better separate this compound from phospholipid elution zones. Consider using a column with a different chemistry.[3] | |
| Inconsistent injection volumes. | Perform regular maintenance and performance checks on the autosampler to ensure accurate and precise injection volumes. | |
| Significant Ion Suppression for both Amlodipine and this compound | High concentration of co-eluting endogenous matrix components. | Enhance sample cleanup. Techniques like SPE or LLE are recommended over simpler methods like protein precipitation to remove a broader range of interfering compounds.[1][2][4] |
| Suboptimal chromatographic separation from matrix interferences. | Optimize the LC method. This can include adjusting the mobile phase composition, gradient profile, or using a column with higher resolving power to separate the analyte and internal standard from matrix components.[4][5] | |
| Ionization source is overloaded or contaminated. | Clean the ion source. Diluting the sample extract before injection can also help reduce the overall matrix load entering the mass spectrometer.[6] | |
| Poor Accuracy and Precision in Quality Control (QC) Samples | The matrix effect is not being adequately compensated for by the internal standard. | Evaluate the matrix factor to confirm that this compound is tracking the analyte's ionization behavior.[7] If not, further optimization of sample preparation and chromatography is necessary. |
| Inconsistent recovery during sample preparation. | Validate the extraction recovery at different concentrations to ensure it is consistent and reproducible. A robust extraction method will have consistent recovery across the calibration range.[8] | |
| Chromatographic Peak Tailing or Splitting | Suboptimal mobile phase pH or composition. | For basic compounds like Amlodipine, mobile phase additives can improve peak shape. Some methods have successfully used additives like ammonium formate or ethanolamine.[5][9] |
| Column degradation or contamination. | Use a guard column and ensure proper sample cleanup to protect the analytical column. If peak shape degrades, washing or replacing the column may be necessary. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Liquid-Liquid Extraction (LLE) for Amlodipine in Human Plasma
This protocol is based on a validated method for the quantification of Amlodipine in human plasma.[5][10]
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (concentration will depend on the specific assay range).
-
-
Extraction:
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Analysis:
Protocol 2: Solid-Phase Extraction (SPE) for Amlodipine in Human Plasma
This protocol is a general representation based on methods developed for Amlodipine and its enantiomers.[9][11]
-
Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata™-X) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
To 100 µL of human plasma, add 5 µL of the this compound internal standard working solution and vortex.
-
Add 500 µL of 0.2% v/v ethanolamine in water to the sample and vortex.[9]
-
Load the entire sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 0.1% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample.
-
Inject into the LC-MS/MS system.
-
Protocol 3: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This is a standard procedure to quantify the extent of ion suppression or enhancement.[3]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare Amlodipine and this compound standards in the final reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spike Sample): Extract blank plasma from at least six different sources using your validated sample preparation method. After the final evaporation step, reconstitute the dried extract with the neat solution from Set A.
-
Set C (Blank Matrix): Extract blank plasma from the same sources as in Set B. Reconstitute with the reconstitution solvent.
-
-
Analysis:
-
Inject and analyze all three sets of samples by LC-MS/MS.
-
-
Calculation:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in Set B by the peak area of the analyte in Set A.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF: Calculate the MF for both the analyte and the internal standard. The IS-Normalized MF is the ratio of the analyte MF to the IS MF. An IS-normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[7]
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting and managing matrix effects.
Caption: A logical workflow for troubleshooting this compound signal variability.
Caption: Comparison of sample preparation techniques for matrix effect reduction.
Frequently Asked Questions (FAQs)
Q1: Why am I observing ion suppression even when using a deuterated internal standard like this compound?
A1: While a stable isotope-labeled internal standard (SIL-IS) like this compound is designed to co-elute with the analyte and experience similar ionization effects, significant ion suppression can still impact the overall sensitivity of the assay.[7] If the suppression is severe, the signal for both the analyte and the IS may fall below the desired limit of quantitation. Furthermore, in cases of extreme matrix effects or slight chromatographic separation between the analyte and the IS (isotopic effect), their suppression might not be identical, leading to inaccuracies.[3] The primary goal should always be to minimize the source of the matrix effect through better sample cleanup and chromatography.[1][4]
Q2: What are the most common sources of matrix effects when analyzing Amlodipine in plasma?
A2: For plasma samples, the most common sources of matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids from cell membranes.[2] Other endogenous components like salts, proteins, and metabolites can also contribute.[7] The choice of sample preparation technique is critical for removing these interferences.
Q3: Is Protein Precipitation (PPT) a suitable sample preparation method for Amlodipine?
A3: While PPT is a fast and simple technique, it is often insufficient for removing the matrix components that cause significant ion suppression in LC-MS/MS bioanalysis.[1] For Amlodipine, which is often measured at low concentrations in plasma, more rigorous cleanup methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally recommended to achieve the required sensitivity and robustness by minimizing matrix effects.[5][8][9]
Q4: How can I optimize my chromatographic conditions to reduce matrix effects?
A4: Chromatographic optimization aims to separate Amlodipine and this compound from co-eluting matrix components. Strategies include:
-
Gradient Adjustment: A longer, shallower gradient can improve the resolution between the analyte and interferences.
-
Column Chemistry: Using a C18 column is common, but experimenting with other stationary phases (e.g., phenyl-hexyl) might provide different selectivity.[5]
-
Mobile Phase Modifiers: Using additives like ammonium formate can improve peak shape and may alter the retention of interfering compounds.[5] The goal is to shift the analyte peak away from regions where matrix components elute.
Q5: My validation results show a matrix factor of 0.7 for Amlodipine, but the IS-normalized matrix factor is 0.98. Is this acceptable?
A5: A matrix factor of 0.7 indicates a 30% ion suppression for Amlodipine. However, an IS-normalized matrix factor of 0.98 demonstrates that this compound is experiencing a very similar degree of suppression and is effectively compensating for it.[7] For a robust method, this is generally considered acceptable, as the ratio of the analyte to the internal standard remains consistent. Nevertheless, it is always preferable to minimize the absolute matrix effect (i.e., bring the matrix factor closer to 1.0) to improve overall assay sensitivity.[7]
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 11. sciex.com [sciex.com]
Optimizing mass spectrometry parameters for Amlodipine-d4 detection
Technical Support Center: Amlodipine-d4 Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of this compound using mass spectrometry. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental parameters and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for this compound detection?
A1: this compound is typically analyzed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1][2][3] The most common multiple reaction monitoring (MRM) transition is from the protonated molecule [M+H]⁺ to a specific product ion.
Q2: Why is positive ion mode preferred for this compound analysis?
A2: Positive ion electrospray ionization is preferred because it provides strong and stable signals for Amlodipine and its deuterated internal standard, leading to a better signal-to-noise ratio and a lower limit of quantification (LOQ).[1]
Q3: What is the expected fragmentation pattern for this compound?
A3: The precursor ion for this compound is the protonated molecule at m/z 413.2 or 413.3.[1][2][3] A common and abundant product ion is observed at m/z 238.1 or 237.9, which is used for quantification.[1][2][4]
Q4: Can this compound be used as an internal standard for both R- and S-Amlodipine?
A4: Yes, deuterated enantiomers such as (R)-Amlodipine-d4 and (S)-Amlodipine-d4 can be used as internal standards for the corresponding enantiomers of Amlodipine.[2][5] Using a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in biological matrices.[6][7][8]
Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of this compound.
Issue 1: Poor Signal Intensity or No Signal
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Settings: Ensure the instrument is tuned and calibrated.[9] Verify that the correct MRM transitions and ionization mode are being used.
-
Sample Concentration: If the sample is too dilute, the signal may be weak. Conversely, a highly concentrated sample can lead to ion suppression.[9]
-
Ion Source Issues: A dirty or clogged ESI source can lead to poor ionization and signal instability. Regular cleaning and maintenance are essential.
-
Mobile Phase Composition: The mobile phase composition, including the type and concentration of buffer and organic modifier, can significantly impact ionization efficiency.[1] Experiment with different mobile phases to optimize the signal.
Troubleshooting Workflow for Poor Signal Intensity
Caption: Troubleshooting workflow for poor or no signal intensity.
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Causes and Solutions:
-
Chromatographic Column Issues: The choice of the analytical column is critical. For chiral separations of Amlodipine enantiomers, specialized columns like cellulose-based ones are often required to achieve good peak shape.[2][3]
-
Mobile Phase Additives: The addition of basic modifiers like ethanolamine or ammonia to the mobile phase can improve peak shape for basic compounds like Amlodipine.[2][5]
-
Flow Rate: Optimizing the flow rate can improve peak resolution and shape.[1]
-
Injection Volume and Solvent: A large injection volume or a sample solvent that is much stronger than the mobile phase can lead to peak distortion.
Issue 3: Inconsistent Results or High Variability
Possible Causes and Solutions:
-
Matrix Effects: Ion suppression or enhancement from the sample matrix (e.g., plasma) is a common cause of variability.[1] Effective sample preparation, such as solid-phase extraction (SPE), is crucial to minimize matrix effects.[1][2][3]
-
Internal Standard Issues: Ensure the internal standard (this compound) is added consistently to all samples and standards. The peak area ratio of the analyte to the internal standard should be used for quantification to correct for variability.
-
Sample Stability: Amlodipine can be susceptible to degradation, particularly from light.[10] Protect samples from light and store them at appropriate temperatures.
Logical Relationship for Mitigating Matrix Effects
Caption: Decision-making process for addressing matrix effects.
Experimental Protocols and Data
Optimized Mass Spectrometry Parameters
The following table summarizes typical mass spectrometry parameters for this compound detection.
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray (ESI) | [1][2][3] |
| MRM Transition | m/z 413.2 → 238.1 | [1] |
| m/z 413.3 → 237.9 | [2][3] | |
| Declustering Potential | 40 V | [1] |
| Ion Spray Voltage | 5500 V | [2][3] |
| Source Temperature | 300 °C | [2][3] |
Example Chromatographic Conditions
This table provides an example of liquid chromatography conditions used for the separation of Amlodipine and this compound.
| Parameter | Condition | Reference |
| Column | Luna C18 (150 x 4.6 mm, 5 µm) | [1] |
| Lux 3 µm Cellulose-4 (150 x 2 mm) | [2][3] | |
| Mobile Phase A | Acetonitrile | [1] |
| Mobile Phase B | 5 mM Ammonium Formate | [1] |
| Gradient/Isocratic | Isocratic (80:20, v/v) | [1] |
| Flow Rate | 0.8 mL/min | [1] |
| Column Temperature | Not specified |
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
A common method for extracting Amlodipine and its internal standard from plasma is solid-phase extraction.[2][3]
-
Conditioning: Condition a Strata™-X polymeric reversed-phase SPE cartridge with 1 mL of methanol.[2]
-
Equilibration: Equilibrate the cartridge with 1 mL of water.[2]
-
Sample Loading: To 100 µL of plasma, add 5 µL of the internal standard working solution and 500 µL of 0.2% v/v ethanolamine in water. Vortex and load the sample onto the cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[2]
-
Elution: Elute the analytes with 1 mL of 0.1% formic acid in methanol.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Experimental Workflow for this compound Analysis
Caption: General workflow for the quantitative analysis of this compound.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. researchgate.net [researchgate.net]
Improving peak shape and resolution for Amlodipine-d4 chromatography
Welcome to the technical support center for Amlodipine-d4 chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of this compound, focusing on achieving optimal peak shape and resolution.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem for basic compounds like Amlodipine (pKa ≈ 8.6) and its deuterated analog, this compound. It is often characterized by an asymmetry factor > 1.2.
Initial Checks:
-
Column Health: Ensure the column is not old or degraded. If in doubt, try a new column.
-
System Suitability: Verify that your HPLC/LC-MS system passes standard performance checks.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Problem: At pH values above 3, residual silanol groups (Si-OH) on the silica-based stationary phase can become deprotonated (SiO-), leading to secondary ionic interactions with the protonated amine group of this compound. This causes peak tailing.
-
Solution: Lower the mobile phase pH to be at least 2-3 units below the pKa of Amlodipine. A pH of 2.5-4 is generally effective. At this acidic pH, the silanol groups are protonated, minimizing secondary interactions.[1][2][3][4]
-
-
Use of Mobile Phase Additives:
-
Problem: Even at lower pH, some residual silanol activity might persist.
-
Solution: Incorporate a competing base or an amine additive into the mobile phase to block the active silanol sites.
-
Triethylamine (TEA): Add 0.1-0.5% TEA to the mobile phase. TEA is a small, basic molecule that preferentially interacts with the active silanol groups, reducing their availability to interact with this compound.[5]
-
Ammonium Salts: Buffers like ammonium acetate or ammonium formate can also help improve peak shape.
-
-
-
Column Selection:
-
Problem: The type of stationary phase can significantly impact peak shape.
-
Solution:
-
High-Purity Silica Columns: Use columns packed with high-purity, base-deactivated silica. These columns have a lower concentration of accessible silanol groups.
-
End-Capped Columns: Employ columns with extensive end-capping to shield the residual silanol groups.
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or polymer-based columns, which can offer different selectivity and reduced silanol interactions.
-
-
Issue 2: Peak Broadening
Peak broadening results in wider peaks with lower signal intensity, which can compromise sensitivity and resolution.
Troubleshooting Steps:
-
Extra-Column Volume:
-
Problem: Excessive volume in tubing, fittings, or the detector flow cell can cause the chromatographic band to spread.
-
Solution:
-
Use tubing with the smallest possible internal diameter and length.
-
Ensure all fittings are properly connected to minimize dead volume.
-
Use a low-volume detector flow cell if available.
-
-
-
Injection Volume and Solvent:
-
Problem: Injecting too large a volume of a sample dissolved in a solvent stronger than the mobile phase can lead to band broadening.
-
Solution:
-
Reduce the injection volume.
-
Whenever possible, dissolve the sample in the initial mobile phase.
-
-
-
Flow Rate:
Issue 3: Peak Splitting
Peak splitting, where a single peak appears as two or more, can be a complex issue.
Troubleshooting Steps:
-
If All Peaks are Split:
-
Problem: This usually indicates a problem at the head of the column or in the flow path before the column.
-
Solution:
-
Partially Blocked Frit: A blockage in the inlet frit of the column can distort the sample band. Try back-flushing the column or replacing the frit if possible.
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths. This often requires replacing the column.
-
Injector Issues: A problem with the injector, such as a partially blocked needle or a worn rotor seal, can cause sample introduction problems.
-
-
-
If Only the this compound Peak is Split:
-
Problem: This is often related to the sample solvent or co-elution.
-
Solution:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger or has a very different pH than the mobile phase, it can cause peak distortion. Try dissolving the sample in the mobile phase.
-
Co-eluting Interference: An impurity or another compound may be eluting very close to this compound. To check this, alter the chromatographic conditions (e.g., change the mobile phase composition or gradient) to see if the split peak resolves into two separate peaks.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal mobile phase pH for this compound analysis?
A1: For good peak shape on a standard silica-based C18 column, a mobile phase pH of 2.5 to 4.0 is recommended.[1][4] Amlodipine has a pKa of approximately 8.6, and operating at a low pH ensures that the analyte is in its protonated form and that the residual silanol groups on the stationary phase are not ionized, thus minimizing secondary interactions that cause peak tailing.
Q2: What type of HPLC column is best suited for this compound analysis?
A2: A C18 column is the most commonly used and is generally a good choice.[1][7] To improve peak shape, it is advisable to use a modern, high-purity, base-deactivated C18 column with high end-capping. For specific applications or persistent peak shape issues, columns with alternative stationary phases, such as those with embedded polar groups, can be considered.
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
A3: Yes, both acetonitrile and methanol can be used. Acetonitrile is often preferred as it can provide better peak symmetry and lower backpressure.[1] However, the choice of organic modifier can also affect selectivity, so it may be worth experimenting with both to achieve the desired resolution from other components in your sample.
Q4: My this compound peak is still tailing even after lowering the mobile phase pH. What else can I do?
A4: If lowering the pH is not sufficient, consider adding an amine modifier like triethylamine (TEA) at a concentration of 0.1-0.5% to your mobile phase.[5] TEA will compete with this compound for interaction with active silanol sites on the stationary phase, thereby improving peak shape. Also, ensure your column is in good condition and consider trying a different brand or type of C18 column.
Q5: How can I improve the resolution between this compound and a closely eluting impurity?
A5: To improve resolution, you can try several approaches:
-
Optimize the Mobile Phase Composition: Adjust the ratio of the organic modifier to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH: A small change in the mobile phase pH can sometimes significantly impact the retention of ionizable compounds and improve resolution.
-
Use a Different Column: A column with a different stationary phase chemistry or a longer column with a smaller particle size can provide higher efficiency and better resolution.
Data Presentation
Table 1: Effect of Mobile Phase pH on Amlodipine Peak Shape
| Mobile Phase pH | Tailing Factor (Asymmetry) | Observations |
| 7.0 | > 2.0 | Significant peak tailing observed.[2] |
| 5.0 | 1.5 - 2.0 | Moderate peak tailing. |
| 4.6 | Acceptable | Good peak shape and reproducibility reported.[1] |
| 3.0 | 1.1 - 1.4 | Improved peak symmetry.[4] |
| 2.8 | Acceptable | Good resolution and peak shape reported with the addition of triethylamine.[5] |
Note: The exact tailing factor can vary depending on the specific column, instrument, and other chromatographic conditions.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
Objective: To prepare a mobile phase that minimizes peak tailing for this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or phosphoric acid
-
Ammonium acetate or triethylamine (optional)
Procedure:
-
Aqueous Phase Preparation:
-
To 1 L of HPLC-grade water, add a buffer salt such as ammonium acetate to a final concentration of 10 mM.
-
Adjust the pH of the aqueous phase to the desired value (e.g., pH 3.0) using a suitable acid like formic acid or phosphoric acid.
-
If using an amine additive, add triethylamine to a final concentration of 0.1% (v/v) to the aqueous phase before pH adjustment.
-
-
Mobile Phase Preparation:
-
Mix the prepared aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 60:40 v/v aqueous:organic).
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
System Equilibration:
-
Flush the HPLC system and column with the newly prepared mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved, before injecting the sample.
-
Visualization
Caption: Troubleshooting workflow for this compound chromatography.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
Stability of Amlodipine-d4 in biological matrices and stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Amlodipine-d4 in biological matrices and stock solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Some studies have also shown stability for up to 7 days at 1-10°C. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[1][2]
Q2: How stable is this compound in human plasma?
A2: this compound has demonstrated good stability in human plasma under various laboratory conditions. This includes long-term storage, multiple freeze-thaw cycles, and typical bench-top and autosampler conditions.
Q3: Can I store plasma samples containing this compound at -20°C?
A3: Yes, studies have shown that this compound is stable in human plasma for at least 3 months when stored at -20°C.[3] For longer-term storage, temperatures of -50°C or -65°C have been validated for up to 129 and 90 days, respectively.[4][5]
Q4: How many times can I freeze and thaw plasma samples containing this compound?
A4: Plasma samples containing this compound have been shown to be stable for at least three freeze-thaw cycles without significant degradation.[4][6][7]
Q5: What is the bench-top stability of this compound in plasma at room temperature?
A5: this compound in human plasma is stable for at least 6 to 6.8 hours at room temperature.[4][6][7] This allows for sufficient time for sample processing without significant loss of the analyte.
Q6: How long can I keep processed samples in an autosampler?
A6: Processed plasma samples containing this compound have demonstrated stability in an autosampler at 10°C for up to 73.75 hours.[4] Another study reported stability for up to 48 hours under similar conditions.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of this compound from plasma samples. | Analyte degradation due to improper storage. | - Ensure plasma samples are stored at or below -20°C immediately after collection and processing. - Avoid more than three freeze-thaw cycles. - Verify that bench-top processing time at room temperature does not exceed 6 hours. |
| Inefficient extraction procedure. | - Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. - Ensure the pH of the sample is appropriate for optimal extraction of this compound. - Use a validated analytical method. | |
| Inconsistent results between replicates. | Sample non-homogeneity. | - Vortex plasma samples thoroughly after thawing and before aliquoting. - Ensure complete dissolution of the residue after evaporation of the extraction solvent. |
| Autosampler instability. | - Confirm the temperature of the autosampler is maintained at the validated temperature (e.g., 10°C). - Analyze samples within the validated autosampler stability window (e.g., 48-73 hours). | |
| Degradation of this compound stock solution. | Improper storage conditions. | - Store stock solutions at -80°C for long-term or -20°C for short-term use.[1][2] - Aliquot solutions to minimize freeze-thaw cycles.[1][2] - Protect from light where necessary. |
| Contamination of solvent. | - Use high-purity, LC-MS grade solvents for stock solution preparation. - Prepare fresh stock solutions periodically. |
Quantitative Stability Data
The stability of this compound is typically assessed by analyzing quality control (QC) samples at low and high concentrations after exposure to different conditions. The percentage deviation from the nominal concentration should generally be within ±15%.
Table 1: Stability of this compound in Human Plasma
| Stability Condition | Temperature | Duration | Maximum % Deviation from Nominal | Reference(s) |
| Freeze-Thaw | Room Temp / -65°C | 3 Cycles | < 15% | [4][5] |
| Bench-Top | Room Temperature | 6.8 hours | < 15% | [4] |
| Autosampler | 10°C | 73.75 hours | < 15% | [4] |
| Long-Term | -20°C | 3 months | < 15% | [3] |
| Long-Term | -50°C | 129 days | < 15% | [4] |
| Long-Term | -65°C | 90 days | < 15% | [5] |
Table 2: Stability of this compound Stock Solutions
| Storage Condition | Temperature | Duration | Stability Assessment | Reference(s) |
| Short-Term | 1-10°C | 7 days | % Stability: 103.3% | [4] |
| Short-Term | 2-8°C (Refrigerator) | 4 days | Stable | [6][7] |
| Short-Term | -20°C | 1 month | Recommended | [1][2] |
| Long-Term | -80°C | 6 months | Recommended | [1][2] |
Experimental Protocols
This compound Stock Solution Preparation and Storage
A typical protocol for the preparation of this compound stock solution for use in LC-MS/MS analysis is as follows:
-
Preparation: Accurately weigh a known amount of this compound standard.
-
Dissolution: Dissolve the standard in a suitable solvent, such as methanol or DMSO, to a final concentration of, for example, 1 mg/mL.
-
Storage: Store the primary stock solution at -80°C.
-
Working Solutions: Prepare working solutions by diluting the primary stock solution with the appropriate solvent (e.g., methanol/water) to the desired concentrations for spiking into calibration standards and quality control samples. Store working solutions at 2-8°C for short-term use.
This compound Stock Solution Workflow
Biological Sample Stability Testing Workflow
The following workflow outlines a general procedure for assessing the stability of this compound in a biological matrix like human plasma.
-
Sample Spiking: Prepare low and high concentration quality control (QC) samples by spiking known amounts of this compound into blank human plasma.
-
Stability Conditions: Subject the QC samples to various stability testing conditions as detailed in Table 1.
-
Sample Extraction: At the end of the stability period, extract this compound and an internal standard from the plasma samples. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Evaluation: Calculate the concentration of this compound in the stability QC samples against a freshly prepared calibration curve. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Biological Sample Stability Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. sciex.com [sciex.com]
- 7. sciex.com [sciex.com]
Troubleshooting poor recovery of Amlodipine-d4 during sample extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor recovery of Amlodipine-d4 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experimental workflows.
General Troubleshooting for Poor this compound Recovery
Low recovery of this compound can stem from various factors across different extraction methods. A systematic approach to troubleshooting is crucial. The first step is to identify where the analyte is being lost by collecting and analyzing fractions from each step of the extraction process.[1][2]
Solid-Phase Extraction (SPE) Troubleshooting
SPE is a common technique for sample clean-up, but poor recovery can occur if the method is not optimized for the specific analyte and matrix.
FAQs for SPE
Q1: My this compound recovery is low, and I suspect an issue with the sample loading step. What should I check?
A1: If this compound is lost during sample loading, it indicates insufficient retention on the SPE sorbent. Consider the following adjustments:
-
pH Adjustment: Amlodipine has a pKa of 8.6.[3] To ensure it is in its ionized state for strong cation exchange (SCX) sorbents, adjust the sample pH to be at least 2 units below the pKa (e.g., pH ≤ 6.6). For reversed-phase (RP) sorbents, adjusting the pH to be 2 units above the pKa (e.g., pH ≥ 10.6) will render it neutral and enhance retention.
-
Loading Solvent: Ensure the sample is dissolved in a solvent that is weak enough to allow the analyte to bind to the sorbent. You may need to dilute the sample with a weaker solvent.[1]
-
Flow Rate: A high flow rate during sample loading can prevent proper interaction between this compound and the sorbent.[1][4] Try decreasing the flow rate to approximately 1 mL/min.[1]
Q2: What should I do if this compound is being eluted during the wash steps?
A2: This indicates that your wash solvent is too strong. The goal of the wash step is to remove interferences without eluting the analyte of interest.
-
Reduce Solvent Strength: Decrease the percentage of organic solvent in your wash solution.[5] For example, if you are using 50% methanol, try reducing it to 20% or 30%.
-
Optimize pH: Ensure the pH of the wash solvent is appropriate to maintain the desired interaction between this compound and the sorbent (ionized for ion-exchange, neutral for reversed-phase).
Q3: I've confirmed that this compound is retained on the column but is not eluting. How can I improve elution?
A3: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the analyte-sorbent interaction.
-
Increase Elution Solvent Strength: For reversed-phase sorbents, increase the percentage of organic solvent (e.g., from 70% to 90% acetonitrile or methanol). For ion-exchange sorbents, you may need to use a solvent with a higher ionic strength or a pH that neutralizes the analyte.[4][5]
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely desorb the analyte.[4] Try increasing the elution volume in increments.
-
Soak Step: Allow the elution solvent to soak in the sorbent bed for 1-5 minutes before applying vacuum or pressure. This can improve the efficiency of desorption.[1]
SPE Experimental Protocol (Example)
This is a generic protocol for a mixed-mode cation exchange (MCX) SPE cartridge, which is often suitable for basic compounds like Amlodipine.
-
Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.[1]
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water, pH ~2.7).
-
Sample Loading: Pre-treat the plasma sample by diluting it 1:1 with the acidic buffer. Load the pre-treated sample onto the cartridge at a slow flow rate (~0.5-1 mL/min).[1]
-
Washing:
-
Wash 1: 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol. This basic pH will neutralize the analyte, disrupting its interaction with the SCX sorbent.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE separates compounds based on their differential solubilities in two immiscible liquids. For this compound, pH and solvent choice are critical.
FAQs for LLE
Q1: What is the optimal pH for extracting this compound from an aqueous sample?
A1: To extract this compound into an organic solvent, it should be in its neutral, un-ionized form. Since the pKa of Amlodipine is 8.6, the pH of the aqueous sample should be adjusted to be at least 2 units above this value (e.g., pH ≥ 10.6).[3] This ensures the amine group is deprotonated, making the molecule less polar and more soluble in organic solvents. Studies have shown that maximum extraction for amlodipine often occurs at a pH between 7 and 8, which represents a trade-off, but adjusting to a more basic pH is theoretically optimal for maximizing the neutral form.[6]
Q2: Which organic solvent should I choose for this compound extraction?
A2: The choice of solvent is crucial for good recovery. A suitable solvent should be immiscible with water, have a high affinity for Amlodipine, and be easy to evaporate.
-
Commonly Used Solvents: Methyl tertiary-butyl ether (MTBE) and ethyl acetate are frequently used for Amlodipine extraction.[7][8]
-
Solvent Polarity: Amlodipine is a moderately polar molecule. Solvents like diethyl ether, MTBE, or ethyl acetate are often effective. Highly non-polar solvents like hexane may result in poor recovery, while very polar solvents may be too miscible with the aqueous phase.
Q3: I am observing emulsion formation during the extraction. How can I prevent or resolve this?
A3: Emulsion is a common problem in LLE, especially with plasma samples.
-
Gentle Mixing: Instead of vigorous shaking (vortexing), gently rock or invert the sample tube for mixing.
-
Centrifugation: Centrifuging the sample after mixing can help break the emulsion.
-
Salt Addition: Adding a small amount of salt (e.g., sodium chloride) to the aqueous phase can increase its polarity and help break the emulsion.
LLE Experimental Protocol (Example)
-
Sample Preparation: To 200 µL of plasma sample, add the this compound internal standard.
-
pH Adjustment: Add 50 µL of a basifying agent (e.g., 1M sodium hydroxide or ammonium hydroxide) to raise the sample pH above 10.
-
Extraction: Add 1 mL of methyl tertiary-butyl ether (MTBE).
-
Mixing: Gently mix by inversion for 10 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Dry Down & Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase.
Protein Precipitation (PPT) Troubleshooting
PPT is a fast but less clean extraction method. Poor recovery is often due to the analyte co-precipitating with the plasma proteins.
FAQs for PPT
Q1: My this compound recovery is low after protein precipitation. What could be the cause?
A1: Low recovery in PPT can occur if this compound, which may be protein-bound, gets trapped and removed with the precipitated proteins.
-
Choice of Solvent: Acetonitrile is a common and effective precipitating agent. Methanol can also be used, but it may be less efficient at precipitating proteins.
-
Solvent-to-Plasma Ratio: A common ratio is 3:1 (acetonitrile:plasma). If recovery is poor, you can try increasing this ratio (e.g., 4:1) to ensure more complete protein precipitation and release of the bound drug.
-
Temperature: Performing the precipitation at a lower temperature (e.g., in an ice bath) can sometimes improve the efficiency of protein removal and analyte recovery.
Q2: How can I minimize matrix effects when using protein precipitation?
A2: PPT is known for resulting in significant matrix effects because endogenous substances like phospholipids remain in the supernatant.[9]
-
Optimize Chromatography: Develop a robust chromatographic method to separate this compound from co-eluting matrix components.[7]
-
Combined Methods: Consider a PPT step followed by LLE or SPE (often called "crash and shoot") for a cleaner extract.
PPT Experimental Protocol (Example)
-
Sample Preparation: To 100 µL of plasma containing this compound internal standard, add 300 µL of ice-cold acetonitrile.
-
Precipitation: Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted if a concentration step is needed.
Data Summary
The following table summarizes typical recovery data for Amlodipine under different extraction conditions found in the literature.
| Extraction Method | Analyte | Solvent/Sorbent | pH | Average Recovery (%) | Reference |
| LLE | Amlodipine | Methyl Tertiary Butyl Ether | Not Specified | 93.9 - 97.9 | [7] |
| LLE | (R)-Amlodipine | Not Specified | Not Specified | 94.14 | [10] |
| LLE | (S)-Amlodipine | Not Specified | Not Specified | 92.23 | [10] |
| PPT-LLE | Levoamlodipine | Not Specified | Not Specified | Not Specified | [11] |
Impact of pH on this compound State
Understanding the ionization state of this compound is fundamental to developing a robust extraction method. The pKa of its primary amine group is approximately 8.6.
References
- 1. silicycle.com [silicycle.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. welch-us.com [welch-us.com]
- 5. SPE Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. Sensitive and effective method with 96-well plate for determination of levamlodipine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression of Amlodipine-d4 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of the Amlodipine-d4 signal in LC-MS/MS analyses.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: I am observing a weak or inconsistent signal for this compound. What are the likely causes?
A weak or inconsistent signal for this compound is a common problem often attributed to ion suppression. Ion suppression is the reduction in the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to inaccurate and unreliable quantitative results.[1]
Potential causes include:
-
Inadequate Sample Cleanup: Complex biological matrices, such as plasma, contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization of this compound.[2][3]
-
Poor Chromatographic Resolution: If matrix components co-elute with this compound, they will compete for ionization in the MS source, leading to a suppressed signal.[4]
-
Suboptimal MS Source Conditions: Improperly optimized mass spectrometer source parameters (e.g., temperature, gas flows, and voltages) can contribute to inefficient ionization and signal loss.
-
Degradation of this compound: Instability of the internal standard in the sample matrix or during storage can lead to a reduced signal. Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to ensure stability.[5]
Q2: How can I improve my sample preparation to reduce ion suppression?
Effective sample preparation is crucial for removing interfering matrix components.[2] The choice of technique can significantly impact the cleanliness of the final extract.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for selectively extracting Amlodipine while removing a significant portion of the matrix interferences.[6][7]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup. The choice of extraction solvent is critical for achieving good recovery and minimizing interferences.[8][9]
-
Protein Precipitation (PPT): While being a simpler method, PPT is generally less effective at removing matrix components compared to SPE and LLE, and may result in more significant ion suppression.[2]
Q3: What chromatographic conditions are recommended to minimize ion suppression for this compound?
Optimizing the chromatographic separation is key to resolving this compound from co-eluting matrix interferences.
-
Column Chemistry: A C18 column is commonly used for the separation of Amlodipine.[8][10]
-
Mobile Phase Composition: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate).[6][9][10] The use of mobile phase additives like ammonium acetate can help to prevent ion suppression.[9]
-
Gradient Elution: Employing a gradient elution program can effectively separate early-eluting polar interferences from the this compound peak.[8]
Q4: How does using this compound as an internal standard help with ion suppression?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis because it has the same chemical properties as the analyte (Amlodipine).[1] This means it will co-elute and experience the same degree of ion suppression as the analyte.[1] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Q5: My analyte-to-internal standard (Amlodipine/Amlodipine-d4) area ratio is inconsistent across replicate injections. What should I investigate?
Inconsistent area ratios, even when using a SIL-IS, can indicate several issues:
-
Incomplete Co-elution: Although chemically similar, slight chromatographic separation between Amlodipine and this compound can occur, leading to differential ion suppression. Optimization of the chromatographic method is necessary to ensure complete co-elution.
-
High Analyte Concentration: At very high concentrations, the analyte can start to suppress the ionization of the internal standard, leading to a non-linear response.[1] Diluting the sample may be necessary.
-
Contamination: Contamination in the LC-MS system can cause variable ion suppression.[4] Ensure the system is clean by running blanks and using high-purity solvents.
Data Summary
The following tables summarize quantitative data from various studies, highlighting the effectiveness of different sample preparation and analytical methods in minimizing ion suppression for Amlodipine.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Matrix | Analyte Recovery (%) | Internal Standard (this compound) Recovery (%) | Matrix Effect (Absolute) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | 78.7 | 89.3 | 0.97 - 1.02 | [10] |
| Solid-Phase Extraction (SPE) | Human Plasma | 92.2 - 94.1 | Not Reported | No matrix effect observed | |
| Liquid-Liquid Extraction (LLE) | Human Plasma | >60 | >80 | No matrix suppression observed |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.302–20.725 ng/mL | [10] |
| Lower Limit of Quantification (LLOQ) | 0.302 ng/mL | [10] |
| Intra-day Precision (%CV) | < 10 | [10] |
| Inter-day Precision (%CV) | < 10 | [10] |
| Accuracy (%) | within ±8 of nominal | [10] |
| IS-Normalized Matrix Factor | 0.992 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Solid-Phase Extraction (SPE) for Amlodipine from Human Plasma
This protocol is based on the method described by Mandhadi et al. (2014).[10]
-
Sample Pre-treatment: To 500 µL of human plasma in a pre-labeled tube, add 50 µL of the this compound internal standard working solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a Strata™-X 33 µm Polymeric Reversed Phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 2% v/v formic acid in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Amlodipine
This protocol is a representative method based on several cited studies.[6][8][9][10]
-
LC System: Agilent 1200 Series HPLC or equivalent
-
MS System: AB Sciex API 4000 Triple Quadrupole Mass Spectrometer or equivalent
-
Column: Luna C18 (2) 100A (150 x 4.6 mm, 5 µm)[10]
-
Mobile Phase:
-
Gradient: Isocratic elution with 80% B[10]
-
Flow Rate: 0.8 mL/min[10]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive[10]
-
MS/MS Transitions:
Visualizations
The following diagrams illustrate key concepts and workflows for minimizing ion suppression.
Caption: A troubleshooting workflow for addressing weak this compound signals.
Caption: How this compound compensates for ion suppression.
References
- 1. ClinPGx [clinpgx.org]
- 2. zefsci.com [zefsci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. sciex.com [sciex.com]
Selecting the appropriate mobile phase for Amlodipine-d4 analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate mobile phase for the analysis of Amlodipine-d4. The following sections offer frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical mobile phases used for this compound analysis by LC-MS/MS?
A1: For LC-MS/MS analysis, particularly in bioanalytical studies where this compound is often used as an internal standard, reversed-phase chromatography is the standard approach. The mobile phase typically consists of an aqueous component with a buffer and an organic modifier. Commonly used mobile phases include:
-
Aqueous Phase:
-
Ammonium formate buffer (e.g., 5 mM)[1]
-
Ammonium acetate buffer
-
Formic acid in water (e.g., 0.1%)
-
-
Organic Modifier:
-
Acetonitrile[1]
-
Methanol
-
The selection between acetonitrile and methanol can influence chromatographic selectivity. Acetonitrile is often favored for its lower viscosity and ability to provide sharp peaks. The buffer is crucial for controlling the pH and ensuring consistent ionization of amlodipine, which is a basic compound.
Q2: How does the mobile phase composition for this compound differ from that of non-deuterated Amlodipine?
A2: The mobile phase composition for this compound is generally identical to that used for non-deuterated amlodipine.[1] Deuterium labeling does not significantly alter the physicochemical properties that govern chromatographic retention in reversed-phase HPLC. Therefore, methods developed for amlodipine can be directly applied to this compound, especially when it is used as an internal standard for the quantification of amlodipine.[1] The key is to ensure that the chromatographic system can adequately resolve the analyte from any potential interferences.
Q3: What is a good starting point for mobile phase development in an HPLC-UV method for Amlodipine analysis?
A3: A good starting point for developing an HPLC-UV method for amlodipine (and by extension, this compound) is a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent. A widely used combination is:
-
Aqueous Phase: Phosphate buffer (e.g., 25 mM KH2PO4) adjusted to a pH of around 3.[2]
-
Organic Phase: Acetonitrile or methanol.[2]
-
Ratio: A common starting gradient or isocratic condition is a 45:55 (v/v) ratio of acetonitrile to the aqueous buffer.[2]
The UV detection wavelength is typically set around 237-240 nm.[3]
Q4: Why is a buffer used in the mobile phase for Amlodipine analysis?
A4: Amlodipine is a basic compound with a pKa of approximately 8.6. The use of a buffer to control the mobile phase pH is critical for several reasons:
-
Consistent Retention Time: By maintaining a constant pH, the ionization state of the amlodipine molecule is stabilized, leading to reproducible retention times. Fluctuations in pH can cause shifts in retention.
-
Improved Peak Shape: Operating at a pH well below the pKa of amlodipine (e.g., pH 3-5) ensures that it is consistently in its protonated, ionized form. This can help to minimize secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, which can cause peak tailing.[4][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
Symptoms: The chromatographic peak for this compound is asymmetrical with a pronounced "tail."
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Amlodipine, being a basic compound, can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing. • Lower Mobile Phase pH: Adjust the aqueous phase pH to be between 3 and 4. This ensures that the silanol groups are not ionized and reduces their interaction with the protonated amlodipine. • Use of Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, improving the peak shape of amlodipine.[3] |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak tailing. • Dilute the Sample: Reduce the concentration of the sample being injected. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shapes. • Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. • Replace the Column: If flushing does not resolve the issue, the column may need to be replaced. |
Issue 2: Inconsistent Retention Times
Symptoms: The retention time for this compound shifts between injections or batches.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or when changing mobile phases. • Increase Equilibration Time: Ensure the column is equilibrated for a sufficient duration (e.g., 10-15 column volumes) before the first injection and between runs. |
| Mobile Phase pH Fluctuation | An unbuffered or poorly buffered mobile phase can lead to pH changes, affecting the ionization state and retention of amlodipine. • Use a Buffer: Incorporate a suitable buffer (e.g., phosphate, acetate, or formate) in the aqueous portion of the mobile phase to maintain a constant pH. |
| Pump Performance Issues | Inconsistent mobile phase composition due to pump malfunctions. • Check Pump Performance: Verify the pump's flow rate accuracy and precision. Purge the pump lines to remove any air bubbles. |
Issue 3: Low Signal Intensity or Ion Suppression (LC-MS/MS)
Symptoms: The peak intensity for this compound is lower than expected or varies significantly between samples.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Matrix Effects | Co-eluting compounds from the sample matrix (e.g., plasma, urine) can compete with this compound for ionization in the mass spectrometer source, leading to ion suppression.[6] • Improve Sample Preparation: Enhance the sample clean-up procedure to remove more matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.[1] • Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from interfering matrix components. |
| Inappropriate Mobile Phase Additives | Some mobile phase additives can suppress ionization. • Use Volatile Buffers: For LC-MS/MS, use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile buffers like phosphate. • Optimize Additive Concentration: If using additives like formic acid, optimize the concentration to achieve good ionization without significant suppression. |
| Mass Spectrometer Source Contamination | A dirty ion source can lead to a general decrease in signal intensity. • Clean the MS Source: Follow the manufacturer's instructions for cleaning the ion source. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Amlodipine in Tablets
This protocol is adapted from a validated method for the analysis of amlodipine in pharmaceutical tablets.[3]
1. Materials and Reagents:
-
Amlodipine Besylate reference standard
-
HPLC grade acetonitrile and methanol
-
Triethylamine
-
Phosphoric acid
-
HPLC grade water
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
-
Prepare a triethylamine solution by dissolving 7 mL of triethylamine in 1000 mL of purified water.
-
Adjust the pH of the triethylamine solution to 3.0 ± 0.1 with phosphoric acid.
-
The mobile phase is a mixture of acetonitrile, methanol, and the prepared triethylamine solution in a ratio of 15:35:50 (v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Standard Solution Preparation:
-
Accurately weigh about 50 mg of Amlodipine Besylate reference standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 60 mL of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of approximately 0.05 mg/mL.
4. Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 5 mg of amlodipine and transfer it to a 100 mL volumetric flask.
-
Add about 60 mL of the mobile phase and sonicate for 10 minutes to dissolve the amlodipine.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm filter.
5. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Triethylamine solution (pH 3.0) (15:35:50, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 237 nm |
Protocol 2: LC-MS/MS Bioanalysis of Amlodipine with this compound Internal Standard
This protocol is based on a validated method for the simultaneous determination of amlodipine and valsartan in human plasma, using this compound as an internal standard.[1]
1. Materials and Reagents:
-
Amlodipine and this compound reference standards
-
HPLC grade acetonitrile and methanol
-
Ammonium formate
-
Formic acid
-
HPLC grade water
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
-
Prepare a 5 mM ammonium formate solution in water.
-
The mobile phase is a mixture of acetonitrile and 5 mM ammonium formate solution in a ratio of 80:20 (v/v).
-
Filter and degas the mobile phase before use.
3. Standard and Internal Standard Stock Solutions:
-
Prepare stock solutions of amlodipine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with a suitable diluent (e.g., 50:50 methanol:water).
4. Sample Preparation (from plasma):
-
To 300 µL of plasma sample, add 50 µL of the this compound internal standard working solution.
-
Pre-treat the sample by adding 300 µL of 5% orthophosphoric acid and vortex.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 5% methanol in water, followed by water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
5. LC-MS/MS Conditions:
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:5 mM Ammonium Formate (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Mass Spectrometric Conditions:
| Parameter | Amlodipine | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 409.2 → 238.1 | m/z 413.2 → 238.1 |
| Declustering Potential (DP) | 40 V | 40 V |
| Collision Energy (CE) | 15 V | 15 V |
Visualizations
Caption: LC-MS/MS workflow for this compound analysis in plasma.
Caption: Troubleshooting decision tree for addressing peak tailing.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Amlodipine-d4 Analysis: A Technical Support Guide for Quality Control and System Suitability
Welcome to the Technical Support Center for Amlodipine-d4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the quality control and system suitability testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control specifications for this compound?
A1: Quality control specifications for this compound, a deuterium-labeled internal standard, focus on ensuring its identity, purity, and isotopic enrichment. These are critical for its use in quantitative analyses, such as bioequivalence or pharmacokinetic studies.[1][2][3] Key specifications are summarized in the table below.
Data Presentation: this compound Quality Control Specifications
| Parameter | Typical Specification | Analytical Method | Purpose |
| Appearance | White to yellow solid | Visual Inspection | Confirms physical state and absence of gross contamination. |
| Chemical Purity | ≥98% (often >99% by HPLC) | HPLC-UV, LC-MS | Ensures the material is free from chemical impurities that could interfere with analysis.[4][5] |
| Isotopic Enrichment | ≥99% atom D | Mass Spectrometry (MS) | Confirms the high abundance of the deuterated form, which is crucial for its function as an internal standard.[4][6] |
| d0 Content | Typically ≤0.1% | Mass Spectrometry (MS) | Minimizes the contribution of the unlabeled form to the analyte signal.[6] |
| Identity | Conforms to the structure | ¹H-NMR, Mass Spectrometry | Confirms the chemical structure of the compound. |
| Molecular Formula | C₂₀H₂₁D₄ClN₂O₅ | - | Defines the elemental composition.[6] |
| Molecular Weight | ~412.90 g/mol | - | Theoretical value based on the molecular formula.[6] |
Q2: What are the essential system suitability tests for the HPLC analysis of this compound?
A2: System suitability testing (SST) is a regulatory requirement that ensures the analytical system is performing correctly before sample analysis.[7][8] For the HPLC analysis of this compound, the following parameters are crucial.[9][10]
Data Presentation: HPLC System Suitability Parameters
| Parameter | Typical Acceptance Criteria | Purpose |
| Precision/Repeatability (%RSD) | ≤ 2.0% for peak areas of replicate injections (typically n=5 or 6) | Ensures the reproducibility of the analytical system.[7][9] |
| Tailing Factor (T) | ≤ 2.0 | Evaluates the symmetry of the chromatographic peak.[7][9] |
| Theoretical Plates (N) | > 2000 | Measures the efficiency of the chromatographic column.[7] |
| Resolution (Rs) | ≥ 2.0 (between this compound and any potential interfering peaks) | Ensures the separation of closely eluting compounds.[7][9] |
| Retention Time (RT) RSD | ≤ 1.0% | Checks for the stability of the chromatographic separation over time.[7] |
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Possible Cause 1: Column Degradation. The stationary phase of the column may be deteriorating.
-
Solution: Replace the column with a new one of the same type.
-
-
Possible Cause 2: Incompatible Sample Solvent. The solvent used to dissolve the this compound may be too strong or too weak compared to the mobile phase.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar composition.
-
-
Possible Cause 3: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of amlodipine and its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. For amlodipine, a slightly acidic pH (e.g., 3.0-4.5) is often used.[11]
-
-
Possible Cause 4: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause 1: Fluctuations in Pump Flow Rate. The HPLC pump may not be delivering the mobile phase at a constant rate.
-
Solution: Purge the pump to remove any air bubbles and ensure the pump seals are in good condition.
-
-
Possible Cause 2: Changes in Mobile Phase Composition. Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter retention times.
-
Solution: Prepare fresh mobile phase and keep the solvent reservoirs covered.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect column temperature and, consequently, retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Issue 3: Low Signal Intensity or No Peak Detected in LC-MS/MS
-
Possible Cause 1: Incorrect Mass Spectrometer Settings. The precursor and product ion m/z values may be incorrectly set.
-
Possible Cause 2: Ion Source Contamination. A dirty ion source can suppress the signal.
-
Solution: Clean the ion source according to the manufacturer's instructions.
-
-
Possible Cause 3: Sample Degradation. Amlodipine can degrade under certain conditions.
-
Solution: Prepare fresh samples and store them appropriately, typically at -20°C or -80°C in a solvent.[6]
-
Experimental Protocols
Protocol 1: HPLC-UV for Purity Assessment of this compound
This protocol outlines a general method for determining the chemical purity of this compound.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 15:35:50 (v/v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 237 nm.[10]
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the this compound sample to be tested in the same manner as the standard solution to achieve a final concentration of 100 µg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform system suitability tests by injecting the standard solution five times.
-
Inject the sample solution.
-
Calculate the purity by comparing the peak area of the this compound in the sample solution to that in the standard solution.
-
Protocol 2: LC-MS/MS for Quantification using this compound as an Internal Standard
This protocol describes a general method for the quantification of amlodipine in a biological matrix (e.g., plasma) using this compound as an internal standard.
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A validated HPLC or UHPLC system.
-
Column: C18, 50 mm x 4.6 mm, 3.5 µm particle size.[3]
-
Mobile Phase: A mixture of 5 mM ammonium acetate in 0.1% formic acid, methanol, and acetonitrile (e.g., 40:30:30 v/v/v).[3]
-
Flow Rate: 0.7 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray Ionization (ESI).
-
MRM Transitions:
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of amlodipine to this compound against the concentration of amlodipine standards.
-
Determine the concentration of amlodipine in the unknown samples from the calibration curve.
-
Visualizations
Caption: this compound Quality Control Workflow.
Caption: System Suitability Troubleshooting Logic.
References
- 1. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. esschemco.com [esschemco.com]
- 5. esschemco.com [esschemco.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Analytical System Suitability: Criteria, Examples & Regulatory Expectations – Pharma Validation [pharmavalidation.in]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. eijppr.com [eijppr.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro comparative quality evaluation of different brands of Amlodipine Tablets Commercially available in Jimma Town, South-western Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with contamination issues in Amlodipine-d4 analysis
Welcome to the technical support center for Amlodipine-d4 analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterated form of Amlodipine, a well-known calcium channel blocker used to treat hypertension.[1] In analytical chemistry, specifically in quantitative analysis by mass spectrometry (MS), this compound serves as an ideal internal standard (IS).[2] Because it is chemically almost identical to Amlodipine but has a different mass, it can be added to samples at a known concentration to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Amlodipine.[3][4]
Q2: What are the common sources of contamination in this compound analysis?
Contamination in this compound analysis can arise from several sources:
-
Cross-contamination from Amlodipine: Since Amlodipine and this compound are often handled in the same laboratory, there is a risk of the unlabeled drug contaminating the deuterated standard or the samples.
-
Impurities in the this compound standard: The deuterated standard itself may contain a small percentage of unlabeled Amlodipine.[5]
-
Contaminants from laboratory materials: Plasticizers, detergents, and other compounds can leach from labware and solvents, interfering with the analysis.
-
Matrix effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate results.[6][7]
Q3: What is "crosstalk" and can it be an issue in this compound analysis?
Crosstalk, or isotopic contribution, occurs when the signal from the unlabeled analyte (Amlodipine) contributes to the signal of the deuterated internal standard (this compound).[5] This can happen if the mass spectrometer cannot fully resolve the isotopic peaks of the two compounds. However, studies have shown that with appropriate mass spectrometry settings, such as a sufficient dwell time, no significant crosstalk is observed between the multiple reaction monitoring (MRM) of Amlodipine and this compound, even when they have identical product ions.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound analysis.
Problem 1: High background signal or unexpected peaks in blank samples.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | 1. Analyze each solvent and reagent individually to identify the source of contamination.2. Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
| Carryover from Previous Injections | 1. Inject a series of blank samples after a high-concentration sample to check for carryover.2. Optimize the autosampler wash procedure, using a strong solvent to clean the injection needle and port between injections. |
| Leaching from Labware | 1. Use glassware or polypropylene tubes instead of polystyrene.2. Pre-rinse all labware with the analysis solvent. |
Problem 2: Inconsistent or drifting this compound signal.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Review the sample preparation protocol for any potential inconsistencies in pipetting or extraction.2. Ensure the internal standard is added accurately and consistently to all samples.[6] |
| Matrix Effects | 1. Perform a matrix effect study by comparing the this compound signal in neat solution versus in a post-extraction spiked matrix sample.[7][9]2. Optimize the sample preparation method to remove more matrix components (e.g., use solid-phase extraction instead of protein precipitation).3. Adjust chromatographic conditions to separate this compound from co-eluting matrix components.[7] |
| Instability of this compound | 1. Check the stability of this compound in the sample matrix and storage conditions.[10] Studies have shown Amlodipine and its deuterated analogs to be stable under various conditions, including bench-top, auto-sampler, and freeze-thaw cycles.[11] |
Problem 3: Poor peak shape for this compound.
| Possible Cause | Troubleshooting Step |
| Column Degradation | 1. Flush the column with a strong solvent.2. If peak shape does not improve, replace the analytical column. |
| Inappropriate Mobile Phase | 1. Ensure the mobile phase pH is appropriate for Amlodipine (a basic compound). The use of basic mobile phase additives like ethanolamine has been shown to improve peak shape.[10] |
| Sample Overload | 1. Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a common method for extracting Amlodipine and this compound from human plasma.[8][9]
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Conditioning: Condition an Oasis HLB SPE cartridge (1 mL, 30 mg) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: To 100 µL of a plasma sample, add 25 µL of the this compound internal standard solution. Vortex for 10 seconds. Add 400 µL of 1.0% formic acid and vortex for another 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% methanol.
-
Elution: Elute the analytes with 1.0 mL of methanol.
-
Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Amlodipine and this compound.[8][10]
| Parameter | Condition |
| LC Column | Chromolith RP18e (100 mm × 4.6 mm) or similar C18 column |
| Mobile Phase | Acetonitrile and 2 mM ammonium formate (pH 4.0) in a gradient or isocratic elution |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Amlodipine) | Q1: 409.3 m/z -> Q3: 237.9 m/z |
| MRM Transition (this compound) | Q1: 413.3 m/z -> Q3: 237.9 m/z |
Visualizations
Troubleshooting Workflow for this compound Contamination
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. sciex.com [sciex.com]
- 11. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Amlodipine-d4 Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Amlodipine-d4 detection in bioanalytical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step guidance to resolve them.
Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
Question: My this compound signal is weak, and I'm struggling to achieve the desired lower limit of quantitation (LLOQ). What steps can I take to improve sensitivity?
Answer:
Low signal intensity for this compound can be caused by several factors, from sample preparation to instrument settings. Follow these steps to troubleshoot and enhance sensitivity:
-
Optimize Sample Preparation: Inefficient extraction of this compound from the biological matrix is a common cause of low signal.
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Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up the sample and concentrating the analyte. Polymeric reversed-phase cartridges are often used for Amlodipine extraction.[1][2]
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Liquid-Liquid Extraction (LLE): LLE can also yield good recoveries. A common approach involves protein precipitation followed by extraction with an organic solvent.[3]
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Evaluate Recovery: Ensure your chosen extraction method provides high and consistent recovery for this compound. A recovery of over 80% is generally considered good.
-
-
Enhance Ionization Efficiency in the Mass Spectrometer: The ionization process is critical for generating a strong signal.
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Electrospray Ionization (ESI): ESI in positive ion mode is commonly used for Amlodipine analysis.[1][2][4]
-
Optimize ESI Source Parameters: Systematically optimize parameters such as ion spray voltage, source temperature, nebulizer gas, and drying gas flow rates. Even small adjustments can significantly impact signal intensity.[4]
-
Mobile Phase Composition: The mobile phase can influence ionization efficiency. The use of additives like ammonium formate or formic acid can improve the protonation of Amlodipine, leading to a better signal.[4][5]
-
-
Refine Chromatographic Conditions: Proper chromatographic separation is key to reducing matrix effects and improving the signal-to-noise ratio.
-
Column Choice: A C18 column is frequently used for the separation of Amlodipine.[4]
-
Mobile Phase Gradient: Optimize the gradient to ensure this compound elutes as a sharp peak, well-separated from potential interferences.
-
Flow Rate: Adjust the flow rate to achieve optimal peak shape and sensitivity.
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Question: The chromatographic peak for this compound is tailing or broad, which is affecting integration and reproducibility. How can I improve the peak shape?
Answer:
Poor peak shape can be attributed to several factors, including secondary interactions with the column, inappropriate mobile phase conditions, or issues with the LC system itself.
-
Address Secondary Interactions: Amlodipine is a basic compound and can interact with residual silanols on the silica-based column, leading to peak tailing.
-
Mobile Phase pH: Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can help to protonate Amlodipine and reduce secondary interactions.
-
Mobile Phase Additives: The addition of a small amount of a basic modifier to the mobile phase, such as ethanolamine, has been shown to improve peak shape for Amlodipine isomers.[2]
-
-
Optimize Chromatographic Conditions:
-
Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.
-
-
System Maintenance:
-
Check for Dead Volumes: Ensure all fittings and connections in the LC system are properly made to avoid dead volumes that can cause peak broadening.
-
Column Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flush the column or replace it if necessary.
-
Issue 3: High Background Noise or Matrix Effects
Question: I am observing significant background noise and suspect matrix effects are suppressing my this compound signal. How can I minimize these interferences?
Answer:
Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte of interest.
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Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.
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Solid-Phase Extraction (SPE): SPE is generally more effective at removing matrix components than protein precipitation.[6] Utilize a robust SPE protocol with appropriate wash steps to remove phospholipids and other interfering substances.
-
Liquid-Liquid Extraction (LLE): Optimize the LLE procedure by adjusting the pH and using a selective extraction solvent to minimize the co-extraction of matrix components.
-
-
Optimize Chromatography:
-
Chromatographic Separation: Ensure that this compound is chromatographically resolved from the regions where significant matrix components elute. A post-column infusion experiment can help identify these regions.
-
Divert Flow: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., salts and phospholipids at the beginning of the run).
-
-
Use a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled internal standard and is expected to co-elute with Amlodipine and experience similar matrix effects, thus compensating for signal suppression or enhancement. Ensure that the internal standard is added to the samples before any extraction steps.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for Amlodipine and this compound?
A1: The most commonly used multiple reaction monitoring (MRM) transitions for Amlodipine and its deuterated internal standard in positive ion mode are:
Q2: What is a suitable internal standard for Amlodipine analysis?
A2: this compound is the ideal internal standard for the quantification of Amlodipine.[7][8] As a stable isotope-labeled analog, it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, which helps to correct for variability.[8]
Q3: What are the key parameters to optimize in the electrospray ionization (ESI) source for this compound?
A3: For optimal sensitivity, the following ESI source parameters should be carefully tuned:
-
Ion Spray Voltage: Typically set between 4500 and 5500 V in positive mode.[1][4]
-
Source Temperature: A temperature around 550°C is often used.[4]
-
Gas Flows: Optimization of curtain gas, collision gas, and ion source gases (nebulizer and auxiliary gas) is crucial for efficient desolvation and ion formation.[4]
Q4: What are the common sample preparation techniques for extracting this compound from plasma?
A4: The two most common and effective techniques are:
-
Solid-Phase Extraction (SPE): This method uses a cartridge to selectively adsorb the analyte and wash away interferences. It is known for providing cleaner extracts.[1][2][5]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma into an immiscible organic solvent after protein precipitation.[9][10]
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Detection
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | C18 (e.g., Luna C18) | [4] |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Formate with 0.1% Formic Acid | [11] |
| Flow Rate | 0.8 mL/min | [4] |
| Injection Volume | 10 µL | [1] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1][4] |
| MRM Transition (Q1/Q3) | 413.2 / 238.1 m/z | [4] |
| Ion Spray Voltage | 5500 V | [4] |
| Source Temperature | 550 °C | [4] |
| Collision Energy | ~15 V | [4] |
Table 2: Performance Characteristics of a Validated Amlodipine Assay
| Parameter | Value | Reference |
| Linearity Range | 0.302 – 20.725 ng/mL | [4] |
| Lower Limit of Quantitation (LLOQ) | 0.302 ng/mL | [4] |
| Mean Extraction Recovery | 89.3% | [4] |
| Intra-day Precision (%CV) | 1.4 - 4.4% | [4] |
| Inter-day Precision (%CV) | 1.6 - 4.5% | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from a validated method for the simultaneous estimation of amlodipine and valsartan in human plasma.[4]
-
Sample Pre-treatment:
-
To 300 µL of plasma sample, add 50 µL of the internal standard working solution (containing this compound).
-
Add 300 µL of 5% ortho-phosphoric acid solution and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB (30 mg/1cc) cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
Centrifuge at 1500 rpm for 1 minute to pass the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Wash the cartridge again with 1 mL of Milli-Q water.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Mandatory Visualizations
Caption: Workflow for this compound extraction from plasma using SPE.
Caption: Troubleshooting logic for low this compound signal intensity.
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 10. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Amlodipine Using Amlodipine-d4 as an Internal Standard in Accordance with FDA Guidelines
This guide provides a comprehensive comparison of the analytical method validation for the quantification of amlodipine in biological matrices, specifically focusing on the use of Amlodipine-d4 as an internal standard (IS) according to FDA guidelines. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and supported by experimental data.
Introduction
Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1][2] Accurate and reliable quantification of amlodipine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] The U.S. Food and Drug Administration (FDA) has established stringent guidelines for the validation of bioanalytical methods to ensure data integrity and reliability.[4] The use of a stable isotope-labeled internal standard, such as this compound, is a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for variability during sample processing and analysis.[5][6] This guide will detail the validation parameters for an LC-MS/MS method for amlodipine using this compound and compare it with other analytical approaches.
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
A sensitive and robust LC-MS/MS method for the quantification of amlodipine in human plasma using this compound as the internal standard is detailed below.
-
Sample Preparation: A solid-phase extraction (SPE) technique is commonly employed for the extraction of amlodipine and its internal standard from human plasma.[7][8]
-
To 300 µL of plasma, add 50 µL of the internal standard working solution (this compound).
-
Pre-treat the sample by adding a suitable buffer.
-
Load the sample onto a conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.[5][7]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is used in an isocratic or gradient elution mode.[5][7]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[3][5]
-
Injection Volume: A small volume, typically 5-10 µL, is injected into the LC-MS/MS system.
-
-
Mass Spectrometric Conditions:
Alternative Analytical Methods
While LC-MS/MS with a stable isotope-labeled internal standard is considered the gold standard, other methods have been used for amlodipine quantification.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive than LC-MS/MS but can be suitable for the analysis of pharmaceutical formulations.[1][10] It often involves a simpler sample preparation process but may be more susceptible to matrix interferences.[11]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers the advantage of high sample throughput and cost-effectiveness.[4] However, it generally provides lower sensitivity and resolution compared to HPLC and LC-MS/MS.
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data from various studies on the validation of analytical methods for amlodipine, highlighting the performance of the LC-MS/MS method with this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | This compound | Human Plasma | 0.100 - 9.990 | 0.100 | [7] |
| LC-MS/MS | This compound | Human Plasma | 0.302 - 20.725 | 0.302 | [5] |
| LC-MS/MS | R-AML-d4 & S-AML-d4 | Human Plasma | 0.1 - 10 | 0.1 | [3] |
| LC-MS/MS | Gliclazide | Human Plasma | 0.05 - 12 | 0.05 | [9] |
| HPLC-UV | - | Rat Plasma | 0.05 - 10.0 | 0.05 | [11] |
| HPTLC | Zolpidem | Pharmaceutical Formulation | 0.1 - 0.8 (µ g/spot ) | 0.08 (µ g/spot ) | [4] |
Table 2: Accuracy and Precision
| Analytical Method | Internal Standard | Concentration Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LC-MS/MS | This compound | LQC, MQC, HQC | < 10 | < 10 | 92.5 - 107.6 | [5] |
| LC-MS/MS | R-AML-d4 & S-AML-d4 | LLOQ, LQC, MQC, HQC | Met acceptance criteria | Met acceptance criteria | Met acceptance criteria | [3] |
| LC-MS/MS | Desipramine | LLOQ, LQC, MQC, HQC | < 15 | < 15 | 85 - 115 | [6] |
| HPLC-UV | - | LQC, MQC, HQC | < 15 | < 15 | 89.69 - 100.65 | [10] |
Table 3: Comparison of Internal Standards for Amlodipine Analysis by LC-MS/MS
| Internal Standard | Structural Similarity to Amlodipine | Potential for Ion Suppression/Enhancement | Commercial Availability | Reference |
| This compound | Identical (Isotopologue) | Minimal, co-elutes closely | Readily available | [5][7] |
| Nimodipine | Dihydropyridine derivative | Similar, may have slight chromatographic differences | Good | [4] |
| Desipramine | Tricyclic antidepressant | Different, may have different ionization efficiency | Good | [6] |
| Gliclazide | Sulfonylurea | Different, may have different ionization efficiency | Good | [9] |
| Telmisartan | Angiotensin II receptor blocker | Different, may have different ionization efficiency | Good | [12] |
Mandatory Visualizations
Workflow for Bioanalytical Method Validation
Caption: A flowchart outlining the key phases of bioanalytical method validation.
Decision Pathway for Internal Standard Selection
References
- 1. jcdronline.org [jcdronline.org]
- 2. Analytical and Bioanalytical Techniques for the Quantification of the Calcium Channel Blocker - Amlodipine: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. irjpms.com [irjpms.com]
Comparing Amlodipine-d4 with other internal standards for amlodipine analysis
Amlodipine-d4 sets a high bar for bioanalytical accuracy, though other internal standards can be effective alternatives depending on specific assay requirements.
For researchers, scientists, and drug development professionals, the accurate quantification of amlodipine in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a detailed comparison of this compound with other commonly used internal standards, supported by experimental data to inform your selection process.
The Gold Standard: this compound
Deuterated stable isotopes of the analyte, such as this compound, are widely considered the gold standard for internal standards in mass spectrometry-based bioanalysis. The co-elution of the analyte and its deuterated counterpart minimizes the effects of matrix suppression and extraction variability, leading to enhanced precision and accuracy.[1]
Studies employing this compound consistently demonstrate excellent analytical performance. For instance, a validated LC-MS/MS method for the simultaneous estimation of amlodipine and valsartan in human plasma using this compound and Valsartan-d9 as internal standards showed high reproducibility, with intra- and inter-day precision within 10% and accuracies within 8% of the nominal values.[1] Another study focusing on the enantiomeric quantification of amlodipine utilized R-AML-d4 and S-AML-d4, achieving a linear response over a concentration range of 0.1-10 ng/mL for each enantiomer.[2]
Alternative Internal Standards: Performance and Considerations
While deuterated standards are ideal, their availability and cost can be a consideration. Several other compounds have been successfully used as internal standards for amlodipine analysis. These alternatives are typically structurally similar to amlodipine or have comparable chromatographic and mass spectrometric behavior.
Commonly used alternative internal standards include:
-
Gliclazide: This sulfonylurea antidiabetic drug has been used as an internal standard in a bioequivalence study of amlodipine.[3][4][5] The method was validated over a concentration range of 0.05 - 12 ng/mL, demonstrating good sensitivity and reproducibility.[3][4][5]
-
Nicardipine: Another calcium channel blocker, nicardipine, has been employed as an internal standard for amlodipine analysis, with detection performed in single ion monitoring mode.[6]
-
Tizanidine: This muscle relaxant has also been utilized as an internal standard in amlodipine quantification.[7]
-
Nifedipine: A dihydropyridine calcium channel blocker like amlodipine, nifedipine has been used as an internal standard in a simple protein precipitation method followed by HPLC-UV detection.[8]
Comparative Performance Data
The following tables summarize the performance characteristics of this compound and other internal standards based on data from various validated bioanalytical methods.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | Amlodipine | Human Plasma | 0.302–20.725 | 0.302 | [1] |
| Amlodipine maleate d4 | Amlodipine | Human Plasma | 0.100 - 9.990 | 0.100 | [9][10] |
| (S)-Amlodipine-d4 | S-Amlodipine | Human Plasma | 0.05 - 20 | 0.05 | [11][12] |
| R-AML-d4 & S-AML-d4 | R-Amlodipine & S-Amlodipine | Human Plasma | 0.1 - 10 | 0.1 | [2] |
| Gliclazide | Amlodipine | Human Plasma | 0.05 - 12 | 0.05 | [3][4][5] |
| Tizanidine | Amlodipine | Human Plasma | 0.2 - 20 | 0.2 | [7] |
Table 2: Precision and Accuracy
| Internal Standard | Analyte | Concentration Levels (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| (S)-Amlodipine-d4 | S-Amlodipine | 0.05, 0.15, 8, 16 | 0.5 - 8.0 | 1.6 - 8.5 | 100.5 - 102.8 | [11][12] |
| Gliclazide | Amlodipine | 0.1, 1.0, 10.0 | < 8.6 | < 8.6 | 98.9 - 106.9 | [4] |
| Tizanidine | Amlodipine | 0.2, 0.6, 10, 18 | ≤ 13.6 | ≤ 11.2 | ≤ 13.7 (bias) | [7] |
Table 3: Recovery
| Internal Standard | Analyte | Concentration Levels (ng/mL) | Recovery (%) | Reference |
| Gliclazide | Amlodipine | 0.25, 2.5, 25 | > 60 | [4] |
| Tizanidine | Amlodipine | 0.2, 0.6, 10, 18 | 62 - 79 | [7] |
Experimental Protocols at a Glance
The methodologies employed in these studies generally involve protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) for sample preparation, followed by separation on a C18 column and detection by tandem mass spectrometry.
Example Protocol using this compound (Simultaneous analysis with Valsartan)[1]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: Luna C18 (2)100A (150 × 4.6 mm, 5 μm) column with a mobile phase of acetonitrile: 5 mM ammonium formate solution (80:20, v/v) at a flow rate of 0.8 mL/min.
-
Detection: Tandem mass spectrometry.
Example Protocol using Gliclazide[3][4][5]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.
-
Chromatography: Diamond C18 (150 mm × 4.6 mm, 5 μm) column with a mobile phase of methanol and 10 mM ammonium acetate.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor to product ion transitions were m/z 409.2→238.1 for amlodipine and m/z 324.2→127.3 for gliclazide.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the analysis of amlodipine in a biological matrix using an internal standard.
Caption: General workflow for amlodipine analysis using an internal standard.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for amlodipine. This compound, as a stable isotope-labeled internal standard, offers the most accurate and precise results by effectively compensating for matrix effects and procedural variations. However, alternative internal standards such as gliclazide, nicardipine, and tizanidine can also provide acceptable performance and may be suitable for certain applications, particularly when cost or availability of the deuterated standard is a concern. The data presented in this guide, compiled from various validated methods, can assist researchers in making an informed choice based on the specific requirements of their study.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of amlodipine in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (Open Access) Analytical method development and validation of amlodipine in human plasma using liquid chromatography-mass spectrometry/mass spectrometry (2018) | Akiful Haque M | 13 Citations [scispace.com]
- 11. Pharmacokinetic and bioequivalence study of a telmisartan/S-amlodipine fixed-dose combination (CKD-828) formulation and coadministered telmisartan and S-amlodipine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Amlodipine Quantification: A Comparative Analysis of Amlodipine-d4 Based LC-MS/MS Methods and Alternative Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like amlodipine is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a detailed comparison of the analytical performance of methods utilizing amlodipine-d4 as an internal standard, primarily through Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against alternative analytical techniques. The focus is on three critical validation parameters: linearity, precision, and accuracy.
Performance Comparison of Analytical Methods
The use of a deuterated internal standard, such as this compound, is a gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods. This is because this compound is chemically identical to amlodipine but has a different mass, allowing it to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability. This leads to superior accuracy and precision compared to other methods.
The following table summarizes the key performance characteristics of this compound based LC-MS/MS methods compared to alternative methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Parameter | This compound based LC-MS/MS Methods | Alternative Methods (e.g., HPLC-UV) |
| Linearity Range | 0.100 - 9.990 ng/mL[1][2] | 35.71 - 71.42 µg/mL[3], 24 - 48 ng/mL[4], 0.05 - 10.0 µg/mL[5] |
| Correlation Coefficient (r²) | >0.99[6][7][8] | 0.9835[3], 0.9913[4], 0.999[5] |
| Precision (%CV or %RSD) | Intraday: 1.4 - 4.4%[7], Interday: 1.6 - 4.5%[7] | Intraday: 0.84 - 1.56%[3], Interday: 0.16 - 4.15%[3] |
| Accuracy (% Recovery or % Bias) | 99.3% at LOQ[7] | 89.69 - 100.65%[3], 101.61 - 102.20%[4], >92.8%[5] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[1][2], 0.05 ng/mL[8] | 35.71 µg/mL[3], 24 ng/mL[4], 0.05 µg/mL[5] |
Experimental Protocols
A clear understanding of the methodologies employed is crucial for evaluating and replicating analytical results. Below are detailed experimental protocols for a typical this compound based LC-MS/MS method and a representative HPLC-UV method.
This compound based LC-MS/MS Method
This method is highly sensitive and specific for the quantification of amlodipine in biological matrices like human plasma.[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 300 µL of a plasma sample, add 30 µL of this compound internal standard solution.
-
Vortex the sample to ensure thorough mixing.
-
The samples are then subjected to solid-phase extraction for purification.
2. Chromatographic Conditions
-
Column: Zorbax SB, C18, 50 mm x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase: A mixture of 5 mM ammonium acetate in 0.1% formic acid, methanol, and acetonitrile (40:30:30 v/v/v).[1]
-
Flow Rate: 0.700 mL/min.[1]
-
Run Time: 2.50 minutes.[1]
3. Mass Spectrometric Detection
-
Mass Transitions:
Alternative Method: RP-HPLC with UV Detection
This method, while generally less sensitive than LC-MS/MS, offers a cost-effective alternative for amlodipine quantification, particularly in pharmaceutical formulations.
1. Sample Preparation
-
Sample preparation typically involves protein precipitation followed by centrifugation and filtration.
2. Chromatographic Conditions
-
Column: Waters C18 (150×4.6 mm, 5μ).[3]
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH 6.4), acetonitrile, and methanol (20:70:10 v/v/v).[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection Wavelength: 360 nm.[3]
Visualizing the Experimental Workflow
To further elucidate the process, the following diagram illustrates the typical experimental workflow for an this compound based LC-MS/MS analysis.
Caption: Experimental workflow for amlodipine quantification using LC-MS/MS with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
A Comparative Guide to Bioanalytical Method Validation for Amlodipine: Amlodipine-d4 vs. Alternative Internal Standards
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of bioanalytical methods for amlodipine, focusing on the use of the stable isotope-labeled internal standard, Amlodipine-d4, against other commonly used alternatives. The information presented is supported by experimental data from published studies to aid in the selection of the most appropriate method for specific research needs.
The quantification of amlodipine in biological matrices, typically human plasma, is a critical aspect of clinical and preclinical studies. The use of a suitable internal standard (IS) is essential to correct for the variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte, which allows it to track the analyte through the entire analytical process more effectively. However, other molecules like tizanidine and gliclazide have also been successfully employed as internal standards. This guide will delve into a comparative analysis of these methods.
Performance Data Comparison
The following tables summarize the quantitative performance data from validated bioanalytical methods for amlodipine using this compound, Tizanidine, and Gliclazide as internal standards. The data is compiled from various studies to provide a comparative overview of key validation parameters.
Table 1: Method using this compound as Internal Standard
| Validation Parameter | Performance Data | Reference |
| Linearity Range | 0.100 - 9.990 ng/mL | [1][2] |
| 0.302 - 20.725 ng/mL | [3][4] | |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Intra-day Precision (%CV) | 1.4 - 4.4% | [3] |
| Inter-day Precision (%CV) | 1.6 - 4.5% | [3] |
| Accuracy (% Nominal) | Within ±8% | [3] |
| Recovery | ~78.7% | [4] |
| Stability | Stable for 74 hours at room temperature and 132 days at 5°C. | [5] |
Table 2: Method using Tizanidine as Internal Standard
| Validation Parameter | Performance Data | Reference |
| Linearity Range | 0.77 - 50.98 ng/mL | [6][7] |
| Correlation Coefficient (r²) | ≥ 0.9868 | [8] |
| Intra-day Precision (%CV) | ≤ 14.4% | [8] |
| Inter-day Precision (%CV) | ≤ 13.7% | [8] |
| Accuracy (% Nominal) | Within ±13.6% | [8] |
| Recovery | Data not explicitly provided | |
| Stability | Stock solutions stable. | [7] |
Table 3: Method using Gliclazide as Internal Standard
| Validation Parameter | Performance Data | Reference |
| Linearity Range | 0.05 - 12 ng/mL | [9] |
| Correlation Coefficient (r²) | Not explicitly provided | |
| Intra-day Precision (%CV) | Within acceptable limits | [9] |
| Inter-day Precision (%CV) | Within acceptable limits | [9] |
| Accuracy (% Nominal) | Within acceptable limits | [9] |
| Recovery | Data available | [9] |
| Stability | Data available for various conditions. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. Below are the experimental protocols for the key methods discussed.
Method 1: Amlodipine Quantification using this compound by LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 300 µL of plasma, 50 µL of this compound internal standard solution is added.[3]
-
The sample is pre-treated with 300 µL of 5% orthophosphoric acid solution.[3]
-
The mixture is loaded onto a conditioned SPE cartridge (e.g., Oasis HLB).[3]
-
The cartridge is washed with 1 mL of 5% methanol in water, followed by 1 mL of water.[3]
-
The analyte and IS are eluted with 1 mL of methanol.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: Amlodipine Quantification using Tizanidine by LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 3: Amlodipine Quantification using Gliclazide by LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizing the Bioanalytical Workflow
To provide a clear overview of the logical steps involved in a typical bioanalytical method validation process, the following workflow diagram is presented.
Caption: Bioanalytical method validation workflow.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust bioanalytical method for amlodipine. The data presented in this guide indicates that while this compound generally offers excellent precision and accuracy due to its structural similarity to the analyte, alternative internal standards like tizanidine and gliclazide can also be used to develop validated methods that meet regulatory requirements.
The selection of a specific method should be based on a comprehensive evaluation of the required sensitivity, the availability of the internal standard, the complexity of the sample preparation, and the specific goals of the study. For instance, methods employing solid-phase extraction may offer cleaner extracts but can be more time-consuming and costly than liquid-liquid extraction. Ultimately, a thoroughly validated method, regardless of the internal standard chosen, is essential for generating reliable data in drug development.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Amlodipine-d4 in Bioanalysis: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise quantification of pharmaceuticals in biological matrices is paramount. This guide provides a comparative analysis of two prominent analytical techniques for the quantification of amlodipine in human plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Amlodipine-d4 as an internal standard, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This comparison aims to offer an objective overview of each method's performance, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. This compound, a deuterated analog of amlodipine, serves as an ideal internal standard for LC-MS/MS methods due to its similar physicochemical properties to the analyte and its distinct mass, ensuring high accuracy and precision.
Performance Comparison of Analytical Techniques
The choice between LC-MS/MS and HPLC-UV for amlodipine quantification depends on several factors, including the required sensitivity, selectivity, and the nature of the study. The following table summarizes the key performance parameters of both methods based on published literature.
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity Range | 0.100 - 9.990 ng/mL[1] | 35.71 - 71.42 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[1] | 35.71 µg/mL[1] |
| Accuracy (% Recovery) | Within acceptable range[1] | 89.69 - 100.65%[1] |
| Precision (%RSD) | Within acceptable range[1] | < 2% (Intra-day and Inter-day) |
| Internal Standard | This compound | Not explicitly used in cited UV methods |
| Selectivity | High (due to mass-based detection) | Lower (potential for interference) |
| Sensitivity | Very High | Moderate |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and HPLC-UV are crucial for reproducibility and method validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound
This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic and bioequivalence studies where low concentrations of amlodipine are expected.
Sample Preparation: A solid-phase extraction (SPE) method is employed for the extraction of amlodipine and the internal standard, this compound, from human plasma.[1]
Chromatographic Conditions:
-
Column: Zorbax SB, C18, 50 mm x 4.6 mm, 3.5 µm[1]
-
Mobile Phase: A mixture of 5 mM ammonium acetate in 0.1% formic acid, methanol, and acetonitrile (40:30:30, v/v/v)[1]
-
Flow Rate: 0.700 mL/min[1]
-
Run Time: 2.50 min[1]
Mass Spectrometric Detection:
-
Ionization Mode: Positive Ion Mode[1]
-
Mass Transitions:
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique, suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
Sample Preparation: Protein precipitation is a common method for sample preparation in HPLC-UV analysis of amlodipine in plasma.
Chromatographic Conditions:
-
Column: Waters C18 (150×4.6 mm, 5µ)[1]
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate buffer (pH 6.4), acetonitrile, and methanol (20:70:10 v/v/v)[1]
-
Flow Rate: 1 mL/min[1]
-
Detection Wavelength: 360 nm[1]
-
Retention Time: 4.1 min[1]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both analytical techniques.
Conclusion
The cross-validation of analytical techniques is a critical step in drug development and research. While direct cross-validation studies using this compound across different platforms are not extensively published, a comparative analysis of existing validated methods provides valuable insights.
The use of this compound as an internal standard in LC-MS/MS methods significantly enhances the reliability and accuracy of amlodipine quantification, particularly at low concentrations. This makes it the gold standard for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. In contrast, HPLC-UV offers a simpler, more cost-effective solution for routine analysis and quality control of bulk drug and pharmaceutical formulations, where the expected concentrations are higher and the complexity of the matrix is lower.
The choice of analytical technique should be guided by the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available resources. This guide provides the foundational information to make an informed decision for the analysis of amlodipine in a research and development setting.
References
Comparative pharmacokinetic analysis of different amlodipine formulations using Amlodipine-d4
This guide provides a comparative analysis of the pharmacokinetic profiles of different amlodipine formulations based on data from several bioequivalence studies. Amlodipine is a long-acting calcium channel blocker used for the treatment of hypertension and angina.[1][2][3][4] The following sections detail the experimental protocols typically employed in such studies, present comparative pharmacokinetic data, and visualize the experimental workflow. The analysis of amlodipine in plasma samples is presumed to be conducted using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with Amlodipine-d4 serving as the internal standard for accurate quantification.
Experimental Protocols
The methodologies described in the reviewed studies for assessing the bioequivalence of different amlodipine formulations share a common framework.
1. Study Design: The studies are typically designed as randomized, single-dose, two-period, two-sequence, crossover trials.[1][5][6] A washout period, generally ranging from 14 to 21 days, separates the two treatment periods to ensure complete elimination of the drug from the subjects' bodies before the administration of the second formulation.[1][6][7] Both fasting and fed condition studies are conducted to evaluate the effect of food on drug absorption.[7][8]
2. Study Population: Healthy adult male and female volunteers are typically recruited for these studies.[1][9] The number of subjects in the reviewed studies ranged from 12 to 28.[5][9]
3. Drug Administration: A single oral dose of the test and reference amlodipine formulations (commonly 5 mg or 10 mg) is administered to the subjects.[1][5][6][9]
4. Blood Sampling: Blood samples are collected from each subject at predetermined time points, typically over a period of 144 hours post-dose, to characterize the plasma concentration-time profile of amlodipine.[1][6][9]
5. Bioanalytical Method: The concentration of amlodipine in the collected plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or liquid chromatography-mass spectrometry (LC-MS) method.[1][5][6][9] While not always explicitly stated in the abstracts, the use of a deuterated internal standard like this compound is standard practice in such assays to ensure accuracy and precision.
6. Pharmacokinetic Analysis: The pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis.[1][5] The key parameters for bioequivalence assessment are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).[5][9] Other parameters such as the time to reach maximum plasma concentration (Tmax) and the elimination half-life (t1/2) are also determined.[9]
7. Statistical Analysis: Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞).[5][6] The 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters are calculated to determine bioequivalence.[1][6][9] For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the predetermined range of 80-125%.[1][2][3][6]
Data Presentation
The following tables summarize the pharmacokinetic parameters of different amlodipine formulations from the reviewed studies.
Table 1: Pharmacokinetic Parameters of 10 mg Amlodipine Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUCt (ng·h/mL) | AUCinf (ng·h/mL) | t1/2 (h) | Study |
| Test | 8.08 | 8.0 | 353.15 | 417.86 | 48.04 | [9] |
| Reference | 8.22 | 8.5 | 359.99 | 408.23 | 43.81 | [9] |
| Test | 6.18 | 5.6 | - | 267.23 | 46.46 | [6] |
| Reference | 5.37 | 6.1 | - | 266.06 | 45.34 | [6] |
Note: AUCt is the area under the curve to the last measurable time point, and AUCinf is the area under the curve extrapolated to infinity. Values for the study by R. Sailer et al. were converted from pg/mL to ng/mL and pg·h/mL to ng·h/mL for consistency.
Table 2: Pharmacokinetic Parameters of 5 mg Amlodipine Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | t1/2 (h) | Study |
| Test | 1.99 | 8.3 | 82.87 | 95.23 | 38.5 | [5][10] |
| Reference | 1.92 | 7.9 | 76.30 | 89.31 | 36.7 | [5][10] |
| Test (Nicotinate) | 3.87 | - | - | 190.91 | - | [3] |
| Reference (Besylate) | 4.01 | - | - | 203.15 | - | [3] |
| Test (Fasting) | 3.88 | 6.0 | - | - | - | [8] |
| Reference (Fasting) | 4.04 | 6.0 | - | - | - | [8] |
| Test (Fed) | 3.31 | 6.0 | - | - | - | [8] |
| Reference (Fed) | 3.39 | 5.0 | - | - | - | [8] |
Visualizations
The following diagrams illustrate the typical experimental workflow for a comparative pharmacokinetic study and the mechanism of action of amlodipine.
Caption: Workflow of a typical bioequivalence study.
Caption: Amlodipine's vasodilatory effect.
References
- 1. Comparative pharmacokinetics of a single oral dose of two formulations of amlodipine. A randomized, single-blind, two-period, two-sequence, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and amlodipine nicotinate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amlodipine: an overview of its pharmacodynamic and pharmacokinetic properties. | Semantic Scholar [semanticscholar.org]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. Pharmacokinetics and bioequivalence study of a generic amlodipine tablet formulation in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Bioequivalence of Amlodipine Besylate Tablet in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of pharmacokinetics and safety with bioequivalence of Amlodipine in healthy Chinese volunteers: Bioequivalence Study Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative bioavailability cf two amlodipine formulation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Amlodipine-d4: The Gold Standard for Robust Bioanalytical Assays
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of assay robustness. This guide provides an objective comparison of Amlodipine-d4, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data, to underscore its impact on assay performance.
Internal standards (IS) are indispensable in LC-MS/MS methods to correct for variations that can arise during sample preparation and analysis.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte.[2] Deuterated internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry because they are chemically almost identical to the analyte, differing only in mass.[1] This near-identical behavior ensures superior correction for variability compared to structural analogs, which may exhibit different chromatographic retention times and be affected differently by matrix effects.[3]
The Superiority of this compound in Enhancing Assay Performance
The use of a stable isotope-labeled internal standard like this compound significantly improves the robustness and reliability of bioanalytical methods.[4] By co-eluting with the analyte, this compound effectively compensates for variations in sample extraction, injection volume, and ionization efficiency, which is a common challenge in complex biological matrices.[4][5] This leads to enhanced precision and accuracy in the quantification of amlodipine.
In contrast, while structural analogs can account for some variability, their different chemical nature can lead to less accurate and precise results.[3] The following tables present a comparison of validation parameters from studies utilizing this compound versus a structural analog as the internal standard for amlodipine quantification in human plasma.
Comparative Analysis of Assay Validation Parameters
The data below, compiled from separate studies, illustrates the typical performance of LC-MS/MS assays for amlodipine using either a deuterated internal standard (this compound) or a structural analog internal standard.
Table 1: Intra-day and Inter-day Precision and Accuracy
| Internal Standard Type | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | 0.302 (LLOQ) | 4.5 | 99.3 | 4.5 | 99.3 |
| 0.885 (LQC) | 1.4 | 108.7 | 1.6 | 107.6 | |
| 7.965 (MQC) | 1.6 | 93.3 | 1.8 | 92.5 | |
| 15.930 (HQC) | 4.4 | 96.6 | 4.0 | 96.6 | |
| Structural Analog (Desipramine) | 0.05 (LLOQ) | 7.07 | 105.0 | 11.23 | 103.2 |
| 0.15 (LQC) | 4.81 | 100.7 | 9.54 | 102.0 | |
| 7.50 (MQC) | 8.33 | 101.5 | 6.43 | 100.8 | |
| 15.00 (HQC) | 10.58 | 100.3 | 5.89 | 101.3 |
Data for this compound compiled from a study by Jangala et al. (2014).[6] Data for the structural analog is from a study by Pongnarin et al. (2017).[7] LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Table 2: Recovery and Matrix Effect
| Internal Standard Type | Analyte Concentration | Mean Extraction Recovery (%) | Matrix Effect (%) |
| This compound | LQC, MQC, HQC | 78.7 | 97 - 102 |
| Structural Analog (Desipramine) | LQC, MQC, HQC | 82.45 - 89.17 | 99 - 108 |
Data for this compound compiled from a study by Jangala et al. (2014), which reported the absolute matrix effect.[6] Data for the structural analog is from a study by Pongnarin et al. (2017), which reported the matrix factor.[7]
The presented data highlights that assays employing this compound generally exhibit lower coefficients of variation (%CV), indicating higher precision, particularly at lower concentrations. While both methods demonstrate acceptable performance according to regulatory guidelines, the tighter precision observed with the deuterated standard contributes to greater confidence in the generated data.
Experimental Methodologies
Experimental Protocol Using this compound Internal Standard
This protocol is representative of a validated LC-MS/MS method for the quantification of amlodipine in human plasma.[6]
-
Sample Preparation:
-
To 100 µL of human plasma, add the this compound internal standard solution.
-
Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 analytical column with an isocratic mobile phase consisting of acetonitrile and an ammonium formate solution.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific multiple reaction monitoring (MRM) transitions for amlodipine and this compound.
-
Experimental Protocol Using a Structural Analog Internal Standard
This protocol is based on a method using desipramine as the internal standard.[7]
-
Sample Preparation:
-
To an aliquot of human plasma, add the desipramine internal standard solution.
-
Perform a liquid-liquid extraction (LLE) to isolate the analyte and internal standard.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with an isocratic mobile phase of acetonitrile and ammonium acetate.
-
Mass Spectrometric Detection: Operate a triple quadrupole mass spectrometer with an ESI source in positive ion mode, monitoring the MRM transitions for amlodipine and desipramine.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for the improved robustness achieved with a deuterated internal standard.
Caption: Experimental workflow for amlodipine quantification using this compound.
Caption: How this compound ensures assay robustness.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
Amlodipine-d4 in Proficiency Testing: A Comparison Guide for Clinical Laboratories
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. Proficiency testing (PT) schemes are essential for clinical laboratories to ensure the accuracy and reliability of their amlodipine measurements. A key component of a robust analytical method, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). This guide provides an objective comparison of Amlodipine-d4, a deuterated stable isotope-labeled internal standard, with other commonly used alternatives, supported by performance data from various studies.
The Critical Role of Internal Standards in Amlodipine Analysis
In LC-MS/MS analysis, an internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to every sample, calibrator, and quality control sample. Its primary function is to correct for the variability that can occur during sample preparation and analysis, such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An ideal internal standard co-elutes with the analyte and experiences the same variations, ensuring that the ratio of the analyte's peak area to the internal standard's peak area remains constant, leading to more accurate and precise quantification.[1][2][3]
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis.[1][2] In this compound, four hydrogen atoms in the amlodipine molecule have been replaced with deuterium atoms. This results in a compound that is chemically identical to amlodipine and therefore exhibits the same chromatographic behavior and ionization efficiency, but has a different mass-to-charge ratio (m/z) that can be distinguished by the mass spectrometer. This near-identical behavior allows it to effectively compensate for most sources of analytical variability.[1][2][4]
Performance Comparison of this compound and Alternatives
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of amlodipine in human plasma using this compound and other alternative internal standards. The data is compiled from various published studies and is intended to provide a comparative overview.
Table 1: Performance Characteristics of LC-MS/MS Methods Using this compound as an Internal Standard
| Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |
| 0.100 - 9.990 | Not Reported | Not Reported | Within acceptance range | Not Reported | [5] |
| 0.302 - 20.725 | 1.4 - 4.4 | 1.6 - 4.5 | 93.3 - 108.7 (intra-day), 92.5 - 107.6 (inter-day) | 89.3 | [6][7][8][9] |
| Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
Table 2: Performance Characteristics of LC-MS/MS Methods Using Alternative Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) of Amlodipine | Reference |
| Valsartan-d9 | 0.302 - 20.725 | 1.4 - 4.4 | 1.6 - 4.5 | 93.3 - 108.7 (intra-day), 92.5 - 107.6 (inter-day) | 78.7 | [6][7][8][9] |
| Tizanidine | 0.77 - 50.98 | 1.5 - 6.2 | 2.1 - 6.0 | 103.0 - 111.7 (intra-day), 106.6 - 110.5 (inter-day) | 96.1 - 98.4 | [11][12] |
| Nimodipine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
| Desipramine | 0.05 - 20 | Not Reported | Not Reported | High degree of accuracy and precision | Not Reported | [14] |
| Lacidipine | 0.1 - 10 | Not Reported | Not Reported | Not Reported | 80.2 | [15] |
Discussion of Performance Data
The data presented in the tables indicate that LC-MS/MS methods utilizing this compound as an internal standard demonstrate excellent performance, with wide linear ranges, high precision (low %CV), and high accuracy. The use of a stable isotope-labeled internal standard like this compound is advantageous as it co-elutes with the analyte, providing the most effective compensation for matrix effects and other analytical variabilities.[1][2][4]
Methods employing alternative internal standards, such as the structurally related calcium channel blocker nimodipine or other drugs like tizanidine and valsartan-d9, also show acceptable performance in terms of linearity, precision, and accuracy. However, these structural analogs may not perfectly mimic the behavior of amlodipine during sample preparation and ionization, which can potentially lead to less effective correction for variability and a higher risk of inaccurate results, especially in complex biological matrices. While deuterated standards for other co-analyzed drugs like valsartan-d9 perform well for their respective analytes, this compound remains the optimal choice for amlodipine quantification.
Experimental Protocols
Below is a representative experimental protocol for the quantification of amlodipine in human plasma using this compound as an internal standard by LC-MS/MS, based on methodologies described in the literature.[5][6][7][8][9]
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 200 µL of 2% formic acid in water and vortex again.
-
Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Amlodipine: Q1 m/z 409.1 -> Q3 m/z 238.0
-
This compound: Q1 m/z 413.2 -> Q3 m/z 238.0
-
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study [mdpi.com]
- 9. [PDF] Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 10. bionclinicals.com [bionclinicals.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. thaiscience.info [thaiscience.info]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Amlodipine and its Metabolites Using Amlodipine-d4
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of amlodipine and its major metabolites, utilizing amlodipine-d4 as a stable isotope-labeled internal standard. The methodologies and data presented are intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics.
Amlodipine, a long-acting calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1][2] It is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into several inactive metabolites.[3][4][5] The major route of excretion is through urine, which contains about 60% of the administered dose, largely as inactive pyridine metabolites.[3] Accurate quantification of amlodipine and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard like this compound is the gold standard for LC-MS/MS-based quantification, as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Experimental Protocols
The quantification of amlodipine and its metabolites in plasma typically involves sample preparation followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
Two common methods for extracting amlodipine and its metabolites from plasma are protein precipitation (PP) and solid-phase extraction (SPE).
-
Protein Precipitation (PP): This is a relatively simple and rapid method. It involves adding a solvent, typically acetonitrile, to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analytes of interest is collected for analysis. One study utilized acetonitrile for deproteinization of plasma samples before analysis.
-
Solid-Phase Extraction (SPE): This technique offers cleaner extracts compared to protein precipitation, which can be beneficial for achieving lower limits of quantification. A study detailing the simultaneous determination of amlodipine, valsartan, and hydrochlorothiazide used Oasis HLB cartridges for solid-phase extraction from 100 µL of human plasma.[6] Another method for the enantiomeric separation of amlodipine also employed a solid-phase extraction technique using Phenomenex Strata™-X polymeric reversed-phase cartridges.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Following sample preparation, the extract is injected into an LC-MS/MS system for separation and detection.
-
Chromatographic Separation: Reversed-phase chromatography is typically used to separate amlodipine and its metabolites from other endogenous plasma components. The specific column and mobile phase composition can vary between methods. For instance, one validated method used a Zorbax SB, C18, 50 mm x 4.6 mm, 3.5 µm column with a mobile phase consisting of 5 mm ammonium acetate in 0.1% formic acid, methanol, and acetonitrile (40:30:30 v/v/v) at a flow rate of 0.700 mL/min.[8] Another method for the simultaneous determination of amlodipine and its two major metabolites utilized an octadecyl-silica column (3-µm particle size) with a mobile phase of 50% methanol containing 0.15% formic acid in water.[9]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode is commonly used for detection. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and the internal standard. For amlodipine, a common transition is m/z 409.10 → 238.00, and for this compound, it is m/z 413.20 → 238.00.[8]
Quantitative Data Comparison
The following tables summarize the quantitative performance of different LC-MS/MS methods for the analysis of amlodipine and its metabolites using this compound as an internal standard.
Table 1: Amlodipine Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 0.100 - 9.990[8] | 0.02 - 20.0[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.100[8] | 0.02[6] |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Internal Standard | Amlodipine maleate d4[8] | This compound besylate[6] |
Table 2: Amlodipine Metabolite Quantification
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Dehydroamlodipine (DH-AML) | 1 - 64 | 1 | [9] |
| O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML) | 0.5 - 64 | 0.5 | [9] |
Note: The study cited for metabolite quantification did not explicitly state the use of this compound as the internal standard for the metabolites themselves, but it was a simultaneous analysis with amlodipine.
Visualizations
Amlodipine Metabolism Pathway
Caption: Metabolic pathway of amlodipine.
General Experimental Workflow for Amlodipine Quantification
Caption: Bioanalytical workflow for amlodipine.
References
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Amlodipine - Wikipedia [en.wikipedia.org]
- 4. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Amlodipine-d4: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Amlodipine-d4, a deuterated analog of amlodipine, emphasizing operational and logistical plans to foster a culture of safety and compliance.
Hazard Profile of this compound
Before handling this compound, it is crucial to be fully aware of its associated hazards. The compound's safety data sheets (SDS) indicate several significant risks that necessitate careful management.
| Hazard Category | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Serious Eye Damage | Causes serious eye damage.[1][2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2][3] |
Step-by-Step Disposal Protocol for this compound
Adherence to a stringent disposal protocol is mandatory to mitigate the risks associated with this compound. The following steps provide a clear workflow for its proper disposal in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. In case of insufficient ventilation, a suitable respiratory mask is required.[4][5]
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, contaminated wipes), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Should any solutions containing this compound be generated, they must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain. [6][7][8]
-
Contaminated Packaging: Dispose of the original container and any contaminated packaging as unused product in the designated hazardous waste container.[8]
3. Spill Management: In the event of a spill, immediately follow these procedures:
-
Evacuate and restrict access to the affected area.
-
With appropriate PPE, clean up the spill immediately.
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.[8]
-
Do not allow the product to enter drains.[8]
-
Decontaminate the spill area with an appropriate cleaning agent.
4. Storage of Waste: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.[4][5]
5. Final Disposal: The disposal of this compound waste must be conducted through a licensed hazardous waste disposal facility. This is typically managed through your institution's Environmental Health and Safety (EHS) office. The most common method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[6][9][10] It is imperative to follow all federal, state, and local regulations governing hazardous waste disposal.[6][8][9]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or deactivation of this compound in a laboratory setting. Therefore, the recommended and required procedure is to treat all this compound waste as hazardous and dispose of it through established institutional and regulatory channels.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. esschemco.com [esschemco.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Operational Guidance for Handling Amlodipine-d4
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Amlodipine-d4. The following procedural guidance is designed to ensure safe operational handling and disposal of this compound.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated form of Amlodipine, a calcium channel blocker. While the toxicological properties of the deuterated form have not been fully investigated, it should be handled with the same precautions as the parent compound. The available safety data sheets (SDS) indicate that this compound is classified as toxic if swallowed, in contact with skin, or inhaled.[1] It is also suspected of causing serious eye damage and may be harmful to fertility or the unborn child.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| PPE Category | Specification | Standard |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after. | Use proper glove removal technique to avoid skin contact.[4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities or risk of splashing, impervious clothing may be necessary. | Wear appropriate protective clothing to prevent skin exposure.[4][6] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. | Use in a well-ventilated area, preferably within a chemical fume hood.[4][6][7] |
2. Step-by-Step Handling Procedures
Adherence to the following procedures is critical for the safe handling of this compound.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][8]
-
For long-term storage, a temperature of -20°C is recommended.[4]
-
Store locked up and away from incompatible materials such as strong acids and bases.[2][3][7][9]
2.2. Weighing and Solution Preparation
-
All weighing and solution preparation should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust inhalation.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing boats.
-
If dissolving the compound, add the solvent to the this compound powder slowly to avoid splashing.
-
After handling, thoroughly clean the work area and all equipment.
-
Wash hands thoroughly with soap and water after completing the task.[4][7]
3. Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][9][10] |
| Accidental Release | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.[6] |
4. Disposal Plan
This compound is very toxic to aquatic life, and therefore, must be disposed of as hazardous waste.[1][2][3]
-
Waste Collection: All solid waste contaminated with this compound (e.g., weighing boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container. Unused or expired this compound should also be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste.
-
Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[11] All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[5][9][10]
5. Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: this compound Handling Workflow.
Caption: this compound Disposal Workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. esschemco.com [esschemco.com]
- 5. echemi.com [echemi.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. moehs.com [moehs.com]
- 8. viatris.com [viatris.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. fishersci.com [fishersci.com]
- 11. dea.gov [dea.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
